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  • Product: 4-oxooct-7-ynoic acid
  • CAS: 90953-94-9

Core Science & Biosynthesis

Foundational

4-Oxooct-7-Ynoic Acid: A Foundational Scaffold for Minimalist Photoaffinity Probes in Chemical Biology

Executive Summary In the rapidly evolving fields of target deconvolution and phenotypic drug discovery, 4-oxooct-7-ynoic acid (CAS: 90953-94-9) has emerged as a critical trifunctional aliphatic building block. By integra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving fields of target deconvolution and phenotypic drug discovery, 4-oxooct-7-ynoic acid (CAS: 90953-94-9) has emerged as a critical trifunctional aliphatic building block. By integrating a carboxylic acid for pharmacophore conjugation, a ketone for photoreactive diazirine installation, and a terminal alkyne for bioorthogonal click chemistry, this molecule serves as the backbone for minimalist photoaffinity labeling (PAL) probes[1].

This technical whitepaper provides an in-depth analysis of the chemical properties, synthetic methodologies, and proteomic applications of 4-oxooct-7-ynoic acid, designed specifically for application scientists and drug development professionals.

Chemical Identity and Physicochemical Properties

4-Oxooct-7-ynoic acid is a linear, eight-carbon aliphatic chain characterized by three distinct reactive centers. Its minimalist structure is highly valued because it introduces minimal steric bulk when conjugated to small-molecule drugs, thereby preserving the native binding affinity of the parent ligand[1][2].

The quantitative physicochemical properties of 4-oxooct-7-ynoic acid are summarized in Table 1.

Table 1: Physicochemical and Structural Data

PropertyValue / Description
IUPAC Name 4-oxooct-7-ynoic acid[3]
CAS Registry Number 90953-94-9[3]
Molecular Formula C₈H₁₀O₃[3]
Molecular Weight 154.16 g/mol [3]
SMILES C#CCCC(=O)CCC(=O)O[3]
Physical Appearance Pale yellow to off-white solid[4][5]
Boiling Point (Predicted) 326.7 ± 17.0 °C[6]
Density (Predicted) 1.132 ± 0.06 g/cm³[6]

Mechanistic Role in Photoaffinity Labeling (PAL)

The strategic placement of functional groups on 4-oxooct-7-ynoic acid allows it to function as a complete "target identification cassette":

  • Carboxylic Acid (C1): Acts as the primary anchor point. It can be readily converted into an active ester (e.g., NHS ester) or coupled directly to primary amines on a drug pharmacophore using standard amide coupling reagents (EDC/NHS, HATU, or T3P)[4].

  • Ketone (C4): Serves as the precursor for the diazirine photo-cross-linker. Upon UV irradiation (~350–365 nm), the resulting diazirine expels nitrogen gas to generate a highly reactive carbene. This carbene rapidly inserts into nearby C-H, N-H, or O-H bonds of the target protein, forming a covalent adduct[1].

  • Terminal Alkyne (C8): Functions as a bioorthogonal handle. Post-crosslinking, the alkyne undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an azide-functionalized reporter (e.g., biotin or a fluorophore) to enable enrichment and visualization[1][2].

G A 4-oxooct-7-ynoic acid (Ketone + Alkyne + COOH) C Imine Formation (NH3 in MeOH) A->C Step 1 D Diaziridine Intermediate (HOSA addition) C->D Step 2 E Diazirine Photo-Probe (I2 Oxidation) D->E Step 3 B Amide Coupling (Attach to Pharmacophore) E->B Conjugation F UV Irradiation (350nm) Carbene Generation B->F Target Binding G Covalent Protein Adduct F->G Crosslinking

Figure 1: Chemical transformation of 4-oxooct-7-ynoic acid into a photoreactive probe.

Validated Synthetic Workflows

To ensure high scientific integrity and reproducible yields, the following protocols detail the synthesis of 4-oxooct-7-ynoic acid and its subsequent conversion into a diazirine probe. These methodologies are designed as self-validating systems, incorporating visual and analytical checkpoints.

Workflow A: Synthesis of 4-oxooct-7-ynoic acid via Ester Hydrolysis

Causality: Saponification of ethyl 4-oxooct-7-ynoate using Lithium Hydroxide (LiOH) in a methanolic aqueous system is preferred over harsh acidic hydrolysis. This mild basic condition prevents the hydration of the terminal alkyne and avoids unwanted aldol condensations at the ketone alpha-carbons[2][4][7].

Step-by-Step Protocol:

  • Initiation: Dissolve ethyl 4-oxooct-7-ynoate (e.g., 17.69 mmol) in methanol (70 mL) and cool the mixture to 0 °C using an ice bath[4].

  • Reagent Addition: Add LiOH (5.0 equivalents) and water (10 equivalents). The low temperature controls the initial exotherm[2][4].

  • Propagation: Remove the ice bath and stir the resulting mixture at room temperature for 15–22 hours[2][7].

  • Validation Checkpoint 1: Monitor the reaction via Thin-Layer Chromatography (TLC) using a 3:1 hexanes/ethyl acetate solvent system. The complete disappearance of the higher-Rf ester spot validates reaction completion[2][7].

  • Quenching & Acidification: Concentrate the mixture under reduced pressure to remove methanol. Carefully adjust the aqueous residue to pH = 4 using 2M HCl. Causality: Acidification ensures the carboxylate salt is fully protonated into the free carboxylic acid, making it soluble in organic solvents for extraction[2][4].

  • Isolation: Extract the aqueous layer with Dichloromethane (DCM) (3 x 200 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to afford 4-oxooct-7-ynoic acid as a pale yellow solid (Typical yield: ~73%)[4].

Workflow B: Conversion to the Minimalist Diazirine (3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid)

Causality: The transformation of the ketone into a diazirine requires a three-step, one-pot cascade. Ammonia forms the initial imine; Hydroxylamine-O-sulfonic acid (HOSA) acts as an electrophilic nitrogen source to close the three-membered diaziridine ring; finally, Iodine (I₂) oxidizes the diaziridine to the photoactive diazirine[1][4].

Step-by-Step Protocol:

  • Imine Formation: Add 4-oxooct-7-ynoic acid (6.49 mmol) to a solution of ammonia (7N in MeOH, ~60 mL) at 0 °C under a nitrogen atmosphere. Stir at room temperature for 3 hours[4].

  • Diaziridine Ring Closure: Cool the reaction back to 0 °C. Add HOSA (1.5 equivalents) dissolved in MeOH dropwise. Stir overnight at room temperature[4].

  • Validation Checkpoint 2: The formation of a slurry indicates the precipitation of ammonium sulfate byproducts. Filter the mixture through a Celite pad to remove these inorganic salts, which would otherwise interfere with the oxidation step[4].

  • Oxidation: Concentrate the filtrate and redissolve in MeOH. Add N,N-Diisopropylethylamine (DIEA) (3.0 equivalents) and cool to 0 °C in the dark. Slowly add Iodine (I₂) (1.0 equivalent)[4]. Causality: The reaction must be kept in the dark because the resulting diazirine is light-sensitive and can prematurely decompose under ambient lighting[1][4].

  • Purification: Stir for 2 hours, quench with sodium thiosulfate (to reduce excess iodine), and purify via silica gel chromatography to isolate the diazirine-alkyne cross-linker[1][4].

Applications in Proteomics and Target Deconvolution

Once 4-oxooct-7-ynoic acid is converted into a diazirine and coupled to a drug fragment, it becomes a powerful tool for unbiased target identification. The workflow relies on the principles of Activity-Based Protein Profiling (ABPP)[1][2].

Workflow N1 Live Cell Incubation with Photo-Probe N2 UV Crosslinking (Covalent Capture) N1->N2 N3 Cell Lysis N2->N3 N4 CuAAC Click Chemistry (Biotin-Azide) N3->N4 N5 Streptavidin Enrichment N4->N5 N6 LC-MS/MS Proteomics N5->N6

Figure 2: Proteomic target deconvolution workflow utilizing diazirine-alkyne probes.

In a standard proteomic experiment, cells are incubated with the synthesized probe. UV irradiation (365 nm) triggers the diazirine to form a covalent bond with the target protein[2]. Following cell lysis, the terminal alkyne (derived originally from 4-oxooct-7-ynoic acid) is reacted with an azide-biotin reporter via CuAAC[7]. The biotinylated proteins are enriched using streptavidin beads and identified using quantitative LC-MS/MS, allowing researchers to map the exact binding landscape of the drug molecule[2][7].

Conclusion

4-Oxooct-7-ynoic acid is a highly specialized, versatile intermediate that bridges synthetic organic chemistry and chemical biology. By providing a reliable scaffold for the integration of both a photoreactive cross-linker and a bioorthogonal click handle, it enables the creation of minimalist probes that are essential for modern drug target deconvolution and mechanistic profiling[1][2]. Strict adherence to temperature control, pH adjustment during extraction, and light-sensitive handling during diazirine oxidation ensures maximum yield and probe integrity[4].

References

  • Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives. ACS Omega. URL:[Link]

  • Cas 90953-94-9, 4-oxooct-7-ynoic acid. LookChem. URL:[Link]

  • Integrated proteomics characterization of NLRP3 inflammasome inhibitor MCC950 in monocytic cell line (Supplementary Material). DOI.org. URL:[Link]

  • 4-Oxooct-7-ynoic acid | C8H10O3 | CID 135240684. PubChem. URL:[Link]

  • Photoreactive ligands and uses thereof (WO2018136555A2).Google Patents.
  • Metabolite-Induced Protein Modifications in Cell Signaling. Knowledge UChicago. URL:[Link]

Sources

Exploratory

4-Oxooct-7-ynoic Acid: Structural Properties, Synthesis, and Applications in Chemical Proteomics

Executive Summary In the rapidly evolving fields of chemical biology and drug discovery, the design of bifunctional and trifunctional linkers is paramount for target deconvolution and activity-based protein profiling (AB...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving fields of chemical biology and drug discovery, the design of bifunctional and trifunctional linkers is paramount for target deconvolution and activity-based protein profiling (ABPP). 4-oxooct-7-ynoic acid has emerged as a critical minimalist scaffold[1]. By integrating a carboxylic acid for target conjugation, a ketone for photoreactive diazirine formation, and a terminal alkyne for bioorthogonal click chemistry, this molecule serves as the backbone for synthesizing highly efficient photoaffinity probes[2]. This whitepaper provides an in-depth technical analysis of its structural properties, validated synthetic protocols, and mechanistic utility in proteomic workflows.

Structural and Physiochemical Profiling

4-oxooct-7-ynoic acid is an 8-carbon aliphatic chain featuring three distinct, orthogonally reactive functional groups. This precise spatial arrangement allows sequential derivatization without the need for excessive protecting group chemistry[1],[3].

Quantitative Data Summary

The following table summarizes the core physiochemical properties of 4-oxooct-7-ynoic acid, critical for calculating reaction stoichiometries and predicting chromatographic behavior[3],[4],[5].

PropertyValue
IUPAC Name 4-oxooct-7-ynoic acid
Molecular Formula C₈H₁₀O₃
Molecular Weight 154.16 g/mol
CAS Registry Number 90953-94-9
Exact Mass 154.062994 Da
SMILES String C#CCCC(=O)CCC(=O)O
LogP (Predicted) ~0.8 - 1.2 (Highly water-soluble for aqueous assays)
Mechanistic Rationale of Functional Groups
  • C1 Carboxylic Acid: Acts as the primary conjugation handle. It can be readily activated using standard peptide coupling reagents (e.g., HATU, EDC/NHS) to form stable amide bonds with primary amines on target ligands or pharmacophores.

  • C4 Ketone: Positioned optimally to minimize steric hindrance while remaining synthetically accessible. The ketone undergoes condensation with ammonia and subsequent amination/oxidation to form a diazirine ring. Upon UV irradiation (~365 nm), the diazirine expels nitrogen gas, generating a highly reactive carbene that rapidly inserts into nearby C-H, N-H, or O-H bonds of the target protein[6].

  • C7-C8 Terminal Alkyne: Serves as a bioorthogonal handle. Post-crosslinking, the alkyne undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with azide-functionalized fluorophores or biotin tags, enabling the visualization or enrichment of the covalently captured protein-ligand complex[7].

Synthetic Trajectory and Derivatization

The synthesis of 4-oxooct-7-ynoic acid and its subsequent conversion into a fully functionalized photo-cross-linker requires precise control over oxidation states.

Synthesis A 1-Hydroxyoct-7-yn-4-one B 4-Oxooct-7-ynoic Acid (C8H10O3) A->B Jones Oxidation C Diazirine Formation (NH3, HOSA) B->C D Minimalist Photo-Cross-Linker C->D E Amide Coupling (Target Ligand) D->E F Fully Functionalized Probe E->F

Synthetic trajectory from precursor to fully functionalized photoaffinity probe.

Validated Experimental Protocols

The following protocols detail the synthesis of 4-oxooct-7-ynoic acid and its conversion into a diazirine-alkyne photo-cross-linker. These methods are designed as self-validating systems, utilizing visual and spectroscopic checkpoints to ensure high fidelity[1],[6].

Protocol A: Synthesis of 4-oxooct-7-ynoic acid via Jones Oxidation

Objective: Convert the primary alcohol of 1-hydroxyoct-7-yn-4-one to a carboxylic acid without over-oxidizing the alkyne or cleaving the carbon backbone[1].

  • Preparation: Dissolve 1-hydroxyoct-7-yn-4-one (1.0 eq, ~7.08 mmol) in 10 mL of HPLC-grade acetone. Causality: Acetone is utilized because it is resistant to oxidation by the Jones reagent, providing a stable solvent environment.

  • Cooling: Chill the mixture to 0 °C using an ice bath to suppress exothermic side reactions.

  • Oxidation: Slowly add a freshly prepared solution of Jones reagent (2.0 eq, ~14.2 mmol) dropwise. Stir the reaction for exactly 30 minutes at 0 °C.

  • Quenching (Self-Validation Step): Add isopropyl alcohol dropwise until the solution transitions from a characteristic Cr(VI) orange to a deep Cr(III) green. Causality: Isopropanol acts as a sacrificial alcohol, consuming excess oxidant. The distinct color change serves as an internal, self-validating indicator that the quenching is complete, preventing degradation of the terminal alkyne[1].

  • Workup: Dilute the reaction with 50 mL of deionized water and extract with ethyl acetate (3 × 50 mL). The organic layers are combined, washed with water to remove chromium salts, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 4-oxooct-7-ynoic acid[1].

Protocol B: Conversion to Diazirine Photo-Cross-Linker

Objective: Convert the C4 ketone of 4-oxooct-7-ynoic acid into a photoreactive diazirine ring[1].

  • Imine Formation: Charge a round-bottom flask with 4-oxooct-7-ynoic acid (1.0 eq) and cool to 0 °C. Add ammonia (7.0 N in methanol, excess). Seal the reaction and stir for 1 hour. Causality: The high concentration of ammonia drives the equilibrium toward the formation of the intermediate imine.

  • Amination: Slowly add hydroxylamine-O-sulfonic acid (HOSA, 1.2 eq) in three equal portions over 3 hours, strictly maintaining the temperature at 0 °C. Causality: HOSA acts as an electrophilic aminating agent, converting the imine into a diaziridine intermediate. Stepwise addition prevents thermal spikes that could decompose the volatile intermediate[1].

  • Oxidation to Diazirine: Allow the reaction to stir overnight. The diaziridine is spontaneously oxidized to the diazirine under these conditions.

  • Validation: Confirm product formation via ¹³C NMR. The disappearance of the ketone carbonyl resonance (~209 ppm) and the appearance of the diazirine quaternary carbon (~26 ppm) confirms successful conversion[1].

Downstream Application: Activity-Based Protein Profiling (ABPP)

Once 4-oxooct-7-ynoic acid is converted into a diazirine and conjugated to a target ligand, it is deployed in live-cell ABPP assays. The workflow relies heavily on the terminal alkyne derived from the original octynoic acid backbone[7],[8].

ABPP N1 Live Cell Incubation (Probe + Target) N2 UV Irradiation (365 nm) Covalent Crosslinking N1->N2 N3 Cell Lysis & Extraction N2->N3 N4 CuAAC Click Chemistry (Biotin-Azide) N3->N4 N5 Streptavidin Enrichment N4->N5 N6 Tryptic Digestion & LC-MS/MS Analysis N5->N6

Activity-Based Protein Profiling (ABPP) workflow utilizing the alkyne handle.
Mechanistic Workflow
  • Incubation & Crosslinking: The functionalized probe is incubated with live cells. Upon binding to its target protein, the system is irradiated with 365 nm UV light. The diazirine generates a carbene that forms an irreversible covalent bond with the target[7].

  • CuAAC Click Chemistry: After cell lysis, the proteome is subjected to CuAAC conditions (CuSO₄, THPTA ligand, sodium ascorbate) in the presence of a biotin-azide reporter. The terminal alkyne (originating from 4-oxooct-7-ynoic acid) reacts with the azide to form a stable 1,2,3-triazole linkage[7],[8]. Causality: The bioorthogonal nature of the alkyne ensures that the click reaction occurs specifically at the probe site, even in the highly complex chemical environment of a whole-cell lysate.

  • Enrichment & Analysis: The biotinylated proteins are enriched using streptavidin-agarose beads, subjected to on-bead tryptic digestion, and analyzed via quantitative LC-MS/MS to identify the protein targets[7].

References

  • George, D. E., Olatunde, M. O., & Tepe, J. J. (2025). Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives. ACS Omega, 10(4), 3622-3626. URL: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135240684, 4-Oxooct-7-ynoic acid. PubChem. URL: [Link]

  • Tepe, J. J., et al. (2018). Photoreactive ligands and uses thereof. World Intellectual Property Organization Patent WO2018136555A2.

Sources

Foundational

The Chemical and Physical Properties of 4-Oxooct-7-ynoic Acid: A Technical Guide for Chemical Proteomics and Probe Development

Executive Summary & Structural Rationale In the rapidly evolving field of chemical proteomics and drug discovery, the design of bioorthogonal probes requires scaffolds that are both structurally minimalist and highly fun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the rapidly evolving field of chemical proteomics and drug discovery, the design of bioorthogonal probes requires scaffolds that are both structurally minimalist and highly functional. 4-Oxooct-7-ynoic acid (CAS: 90953-94-9) has emerged as a premier bifunctional building block for synthesizing Fully Functionalized Fragment (FFF) probes and diazirine-alkyne photo-cross-linkers.

As a Senior Application Scientist, I approach this molecule not just as a static chemical, but as a dynamic tool. The structural causality of 4-oxooct-7-ynoic acid is elegant:

  • The Ketone Moiety (C4): Strategically positioned to be converted into a diazirine ring. Upon UV irradiation, the diazirine expels nitrogen gas to form a highly reactive carbene, enabling covalent cross-linking with target proteins[1].

  • The Terminal Alkyne (C8): Serves as a bioorthogonal handle. Because alkynes are biologically inert, they do not interfere with the initial protein-ligand binding event. Post-cross-linking, this alkyne undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to append fluorophores or biotin tags for target enrichment[2].

  • The Carboxylic Acid (C1): Provides a versatile synthetic handle for amide coupling with various primary amines, allowing the attachment of target-specific pharmacophores or fragment libraries[3].

Physicochemical Profiling

Understanding the physical and chemical baseline of 4-oxooct-7-ynoic acid is critical for optimizing storage, handling, and downstream reactions. Below is a consolidated physicochemical profile based on authoritative databases including 4[4] and .

PropertyValue
IUPAC Name 4-oxooct-7-ynoic acid
CAS Number 90953-94-9
Molecular Formula C8H10O3
Molecular Weight 154.16 g/mol
Appearance Pale yellow to off-white solid
Predicted Boiling Point 326.7 ± 17.0 °C
Predicted Density 1.132 ± 0.06 g/cm³
SMILES String C#CCCC(=O)CCC(=O)O
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)

Synthetic Methodologies & Self-Validating Protocols

The synthesis of 4-oxooct-7-ynoic acid generally follows one of two primary routes. Both methodologies require strict adherence to mechanistic principles to prevent the degradation of the sensitive terminal alkyne.

Route A: Mild Ester Hydrolysis

This is the preferred route when scaling up, as it avoids harsh oxidants. It involves the deprotection of ethyl 4-oxooct-7-ynoate[3],[2].

Step-by-Step Protocol:

  • Solvation: Dissolve ethyl 4-oxooct-7-ynoate (1.0 eq) in a mixture of Methanol (MeOH). Causality: Methanol ensures the organic ester remains entirely in solution while being fully miscible with the incoming aqueous base, creating a homogeneous reaction environment.

  • Base Addition: Cool the solution to 0 °C and add an aqueous solution of Lithium Hydroxide (LiOH, 5.0 eq). Causality: LiOH is explicitly chosen over NaOH or KOH. The lithium cation coordinates strongly with the ester's oxygen atoms, providing a mild hydrolysis environment that prevents the internal ketone from undergoing unwanted base-catalyzed aldol condensations.

  • Reaction & Validation: Stir the mixture at room temperature for 15–16 hours. Self-Validation Step: Monitor the reaction via Thin-Layer Chromatography (TLC) using a 3:1 hexanes/ethyl acetate mobile phase. The complete disappearance of the higher-Rf ester spot serves as a definitive visual validation that the starting material is consumed[2].

  • Workup: Remove the methanol under reduced pressure. Acidify the remaining aqueous layer to pH=4 using 2M HCl. Causality: Acidification protonates the water-soluble lithium carboxylate into its free acid form, forcing it out of the aqueous phase.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and evaporate to yield 4-oxooct-7-ynoic acid as a pale yellow solid[3].

Route B: Jones Oxidation of Keto-Alcohols

For specific minimalist probe syntheses, starting from 1-hydroxyoct-7-yn-4-one is viable, utilizing a strictly controlled Jones oxidation[1].

Step-by-Step Protocol:

  • Preparation: Dissolve 1-hydroxyoct-7-yn-4-one (1.0 eq) in acetone and cool to 0 °C. Causality: Acetone is practically inert to Jones reagent and acts as a sacrificial solvent for radical byproducts. The 0 °C temperature is critical to suppress oxidative cleavage of the terminal alkyne.

  • Oxidation: Slowly add freshly prepared Jones reagent (CrO3 in aqueous H2SO4, 2.0 eq) dropwise. Stir for 30 minutes.

  • Self-Validation Quench: Quench the reaction by adding isopropyl alcohol dropwise. Self-Validation Step: The reaction is fully and safely quenched only when the solution color transitions from a hazardous orange (unreacted Cr(VI)) to a deep green (reduced Cr(III)). This visual cue guarantees no active oxidant remains to degrade the product during extraction[1].

  • Extraction: Dilute with water, extract with ethyl acetate, wash with brine, dry, and concentrate to yield the crude acid.

Visualizations of Workflows

To fully conceptualize the utility of 4-oxooct-7-ynoic acid, the following diagrams illustrate its role in probe synthesis and downstream chemical proteomics.

Diagram 1: Probe Synthesis Pathway

Synthesis_Pathway N1 Ethyl 4-oxooct-7-ynoate (Precursor) N2 Ester Hydrolysis (LiOH, MeOH/H2O, RT) N1->N2 N3 4-Oxooct-7-ynoic Acid (Intermediate Core) N2->N3 N4 Diazirine Formation (NH3, NH2OSO3H, I2) N3->N4 N5 Photoaffinity Probe (Minimalist Cross-linker) N4->N5

Caption: Synthesis workflow of diazirine photoaffinity probes from 4-oxooct-7-ynoic acid.

Diagram 2: Chemical Proteomics (PAL & CuAAC) Workflow

Proteomics_Workflow P1 Probe Incubation (Live Cells) P2 UV Irradiation (365 nm, Covalent Binding) P1->P2 P3 Cell Lysis & Extraction P2->P3 P4 CuAAC Click (Biotin-Azide) P3->P4 P5 LC-MS/MS Analysis P4->P5

Caption: Chemical proteomics workflow utilizing diazirine-alkyne probes for target ID.

Applications in Chemical Proteomics

Once 4-oxooct-7-ynoic acid is synthesized, it is typically subjected to liquid ammonia, hydroxylamine-O-sulfonic acid, and iodine to convert the C4 ketone into a 3-(but-3-yn-1-yl)-3H-diazirine[3]. This functionalized tail is then coupled to a small molecule fragment to create a Fully Functionalized Fragment (FFF) probe [2].

During a proteomics assay, live cells are incubated with the FFF probe. Upon UV irradiation (365 nm), the diazirine cross-links to the nearest protein target. The cells are lysed, and the terminal alkyne (originating from the 4-oxooct-7-ynoic acid core) is reacted with a biotin-azide via CuAAC click chemistry. This allows for streptavidin enrichment and subsequent quantitative LC-MS/MS analysis to identify the protein targets of the fragment[2].

References

  • Source: lookchem.
  • Source: acs.
  • Source: sigmaaldrich.
  • Source: doi.
  • Source: nih.
  • Source: google.

Sources

Exploratory

4-Oxooct-7-ynoic Acid: A Multifunctional Fatty Acid Analog for Probing Cellular Metabolism and Protein Acylation

A Technical Guide for Researchers and Drug Development Professionals Abstract The study of fatty acid metabolism and post-translational modifications, such as protein acylation, is fundamental to understanding a vast arr...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The study of fatty acid metabolism and post-translational modifications, such as protein acylation, is fundamental to understanding a vast array of cellular processes in both health and disease. The development of chemical probes that mimic natural fatty acids while incorporating bioorthogonal handles has revolutionized our ability to visualize, identify, and quantify these dynamic events. This technical guide provides an in-depth exploration of 4-oxooct-7-ynoic acid, a unique fatty acid analog featuring both a ketone and a terminal alkyne. This dual functionality presents novel opportunities for multimodal detection and enrichment strategies in chemical biology. We will delve into the synthesis, chemical properties, and, most importantly, the practical applications of 4-oxooct-7-ynoic acid as a sophisticated tool for metabolic labeling and activity-based protein profiling. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to leverage this versatile probe in their own investigations.

Introduction: The Need for Advanced Fatty Acid Analogs

Fatty acids are not merely building blocks for cellular membranes and energy storage; they are also key signaling molecules and substrates for a variety of post-translational modifications that regulate protein function, localization, and stability. The covalent attachment of fatty acids to proteins, known as protein acylation, is a dynamic and often reversible process that plays a critical role in signal transduction, protein trafficking, and membrane anchoring.

Traditional methods for studying fatty acid metabolism and protein acylation have often relied on radioisotope labeling, which, while sensitive, presents significant safety and disposal challenges. The advent of bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has provided a powerful and non-radioactive alternative. This has led to the development of a toolbox of fatty acid analogs bearing terminal alkyne or azide functionalities. These "clickable" fatty acids are metabolically incorporated into cellular pathways, allowing for the subsequent attachment of reporter tags, such as fluorophores or biotin, for visualization and enrichment.

While simple alkyne-tagged fatty acids have been instrumental, there is a growing need for more sophisticated probes that offer additional functionality. 4-Oxooct-7-ynoic acid, with its ketone group at the 4-position and a terminal alkyne, represents such an advanced probe. The ketone group can potentially serve as a secondary reactive handle for derivatization or influence the metabolic fate and protein targets of the analog. This guide will explore the unique potential of this dual-functionalized fatty acid analog.

Chemical Properties and Synthesis of 4-Oxooct-7-ynoic Acid

A thorough understanding of the chemical characteristics and synthesis of 4-oxooct-7-ynoic acid is essential for its effective application.

Chemical Properties
PropertyValueSource
Molecular Formula C₈H₁₀O₃
Molecular Weight 154.16 g/mol
IUPAC Name 4-oxooct-7-ynoic acid
Structure C#CCCC(=O)CCC(=O)O

The presence of the terminal alkyne allows for the highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry"[1][2][3]. The ketone functionality introduces a site for potential secondary chemical modifications, such as hydrazone or oxime ligation, offering possibilities for multi-modal labeling strategies.

Proposed Synthesis Pathway

While a specific, detailed synthesis of 4-oxooct-7-ynoic acid is not extensively documented in publicly available literature, a plausible and efficient route can be designed based on established organic chemistry principles for the synthesis of similar 4-oxoalkenoic acids and terminal alkynes. A Wittig-type reaction presents a straightforward approach.

A proposed synthetic scheme is as follows:

Synthesis_of_4-oxooct-7-ynoic_acid cluster_reactants Starting Materials cluster_reaction Wittig Reaction cluster_product Product glyoxylic_acid Glyoxylic Acid wittig Wittig Reaction (in Chloroform-Methanol) glyoxylic_acid->wittig phosphorane Pent-4-yn-1-ylidenetriphenylphosphorane phosphorane->wittig product 4-Oxooct-7-ynoic Acid wittig->product

Caption: Proposed synthesis of 4-oxooct-7-ynoic acid via a Wittig reaction.

This method, analogous to the synthesis of (E)-4-oxonon-2-enoic acid, involves the reaction of a suitable phosphorane with glyoxylic acid[3]. The required phosphorane can be prepared from the corresponding alkyl halide. This approach is attractive due to its single-step nature and the commercial availability of the starting materials.

Application in Metabolic Labeling and Target Identification

The primary utility of 4-oxooct-7-ynoic acid lies in its application as a chemical reporter for metabolic labeling studies aimed at profiling protein acylation and tracking lipid metabolism.

Principle of Metabolic Labeling

The workflow for utilizing 4-oxooct-7-ynoic acid in metabolic labeling experiments follows a well-established multi-step process:

  • Metabolic Incorporation: Cells are incubated with 4-oxooct-7-ynoic acid, which is taken up and activated to its coenzyme A (CoA) thioester by cellular machinery. This activated form is then recognized by acyltransferases and incorporated as a post-translational modification onto target proteins.

  • Cell Lysis and Proteome Harvesting: Following the labeling period, cells are washed to remove unincorporated probe and then lysed to release the cellular proteins.

  • Click Chemistry Reaction: The alkyne handle on the incorporated fatty acid analog is then conjugated to a reporter molecule containing a complementary azide group via a CuAAC reaction. The reporter can be a fluorophore for in-gel visualization or a biotin tag for affinity purification.

  • Downstream Analysis: The labeled proteins can then be visualized by SDS-PAGE and fluorescence scanning, or enriched using streptavidin beads for identification and quantification by mass spectrometry.

Metabolic_Labeling_Workflow cluster_steps Experimental Workflow cluster_analysis Analysis Options A 1. Metabolic Labeling (Incubate cells with 4-oxooct-7-ynoic acid) B 2. Cell Lysis (Harvest proteome) A->B C 3. Click Chemistry (Conjugate with Azide-Reporter) B->C D 4. Downstream Analysis C->D E Visualization (In-gel fluorescence) D->E F Enrichment & Identification (Affinity purification & Mass Spectrometry) D->F

Sources

Foundational

The Chemical Biology of 4-Oxo-Alkenoic Acids: Structural Dynamics, Target Engagement, and Therapeutic Potential

Executive Summary In the landscape of modern drug discovery, 4-oxo-alkenoic acids (often referred to as α,β -unsaturated γ -keto acids) have emerged as highly versatile pharmacophores. Far from being simple aliphatic cha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, 4-oxo-alkenoic acids (often referred to as α,β -unsaturated γ -keto acids) have emerged as highly versatile pharmacophores. Far from being simple aliphatic chains, these molecules exhibit complex structural dynamics that allow them to act as potent electrophiles, inflammatory signaling mediators, and highly specific protein-protein interaction inhibitors.

As an application scientist bridging the gap between synthetic chemistry and molecular biology, I have observed that the true potential of 4-oxo-alkenoic acids lies in their ability to selectively engage biological targets. From the single-digit nanomolar cytotoxicity of macrocyclic Sec61α inhibitors to the quorum-sensing interference of brominated furanones, understanding the chemical causality behind these molecules is critical for rational drug design.

Structural Dynamics: The Tautomerization Paradigm

The biological activity of 4-oxo-alkenoic acids is fundamentally driven by their structural plasticity. In aqueous physiological environments, the open-chain 4-oxo-2-alkenoic acid exists in a dynamic equilibrium with its closed-ring tautomer, 5-hydroxy-2(5H)-furanone (a substituted butenolide).

This tautomerization is not merely a structural curiosity; it is the engine of their bioactivity. Both the open chain and the closed ring present an electron-deficient α,β -unsaturated system. This configuration acts as a highly reactive Michael acceptor, primed to form covalent adducts with nucleophilic residues (predominantly cysteine thiols) on target proteins. The ability to shift between these states allows the molecule to navigate diverse steric environments within protein binding pockets before executing a covalent strike.

Tautomerization OpenChain 4-Oxo-2-Alkenoic Acid (Open Chain) ClosedRing 5-Hydroxy-2(5H)-Furanone (Closed Ring) OpenChain->ClosedRing Tautomerization (pH dependent) MichaelAcceptor Electrophilic Michael Acceptor (Reactive Intermediate) OpenChain->MichaelAcceptor Conformational Shift ClosedRing->MichaelAcceptor Ring Opening CovalentAdduct Covalent Protein Adduct (Target Engagement) MichaelAcceptor->CovalentAdduct Michael Addition ProteinTarget Nucleophilic Protein Residue (e.g., Cysteine -SH) ProteinTarget->CovalentAdduct Nucleophilic Attack

Fig 1. Tautomeric equilibrium of 4-oxo-alkenoic acids and covalent protein modification.

Core Biological Activities & Target Engagement

Sec61α Translocon Inhibition and Anticancer Cytotoxicity

One of the most profound applications of the 4-oxo-alkenoic acid motif is found in the structure of Ipomoeassin F , a plant-derived macrocyclic glycoresin. Ipomoeassin F is a potent cytotoxin that directly binds to Sec61α, the central pore-forming subunit of the endoplasmic reticulum (ER) protein translocon 1[1].

By incorporating a 4-oxo-alkenoic acid chain into the macrocycle, researchers have successfully synthesized analogues that trap the Sec61 pore in a closed conformation. This blockade prevents the ER translocation of secretory and transmembrane proteins, triggering severe ER stress and apoptosis. Notably,2[2], demonstrating that the spatial presentation of the alkenoic motif dictates target affinity. Furthermore, this mechanism has shown promise as a broad-spectrum antiviral strategy, as3[3].

Sec61Inhibition IpomoeassinF Ipomoeassin F Analogue (4-Oxo-Alkenoic Motif) Sec61Alpha Sec61α Translocon Pore (ER Membrane) IpomoeassinF->Sec61Alpha Direct Binding Blockade Translocation Blockade (Steric Arrest) Sec61Alpha->Blockade Inhibited Pore Opening Ribosome Translating Ribosome (Nascent Viral/Host Protein) Ribosome->Sec61Alpha Docking & Translation Apoptosis ER Stress & Cell Death (Cytotoxic Response) Blockade->Apoptosis Secretory Protein Depletion

Fig 2. Mechanism of Sec61α inhibition by 4-oxo-alkenoic acid-containing macrocycles.

Endogenous Inflammatory Signaling

In vivo, the free radical-induced oxidative fragmentation of arachidonyl phosphatidylcholine generates bioactive oxidized phospholipids, such as KOdiA-PC, which inherently 4[4]. These endogenous molecules act as potent danger-associated molecular patterns (DAMPs), driving macrophage activation and inducing the complement pathway, which is heavily implicated in the pathogenesis of atherosclerosis and age-related macular degeneration.

Antimicrobial and Quorum Sensing Interference

The closed-ring furanone tautomers of 4-oxo-alkenoic acids, particularly those featuring halogen substitutions, exhibit profound antimicrobial properties.5[5]. By acting as structural mimics of autoinducers (like acyl-homoserine lactones), they competitively bind to bacterial receptor proteins, effectively silencing the genetic cascades responsible for biofilm formation and virulence factor secretion.

Quantitative Bioactivity Profile

To contextualize the therapeutic window of these compounds, the following table summarizes the quantitative metrics of key 4-oxo-alkenoic acid derivatives across different biological assays.

Compound ClassPrimary Target / MechanismObserved Bioactivity / PotencyReference
Ipomoeassin F (Wild-type)Sec61α Translocon PoreIC₅₀ = 0.036 µM (A2780 ovarian cancer cells)1[1]
22-Membered Ipomoeassin Analogue Sec61α Translocon Pore3–4 fold enhanced cytotoxicity over wild-type2[2]
Brominated 2(5H)-Furanones Bacterial Quorum SensingBiofilm inhibition; High morbidity reduction5[5]
KOdiA-PC (Oxidized Lipid)Inflammatory ReceptorsMacrophage activation & Complement induction4[4]

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific rigor, the following protocols detail the synthesis and biological validation of 4-oxo-alkenoic acids. Each step is designed with inherent causality and self-validation mechanisms.

Protocol 1: Oxidative Cleavage of 2-Alkylfurans to 4-Oxo-Alkenoic Acids

This protocol utilizes the Salomon method, achieving6[6].

  • Solvent Preparation: Dissolve the 2-alkylfuran precursor in a 5:1 mixture of tert-butanol (t-BuOH) and water.

  • Buffer Addition: Add NaH₂PO₄ to buffer the solution to ~pH 3.5.

    • Causality: Maintaining a slightly acidic pH is critical; it protonates the furan oxygen, facilitating the initial oxidative attack while preventing the premature hydrolytic ring-opening of the resulting butenolide.

  • Oxidation: Dropwise addition of NaClO₂ (Sodium chlorite) at room temperature.

    • Causality: Sodium chlorite acts as a mild, single-electron oxidant. Slow addition prevents thermal runaway and strictly suppresses the over-oxidation of the furan ring into a fully saturated dicarboxylic acid, trapping the reaction at the desired butenolide stage.

  • Incubation: Stir the resulting mixture continuously at room temperature for 1.5 hours.

  • Purification: Remove solvents via rotary evaporation and purify the crude product using silica gel flash chromatography (eluting with EtOAc/Hexanes). The isolated 2-hydroxy-butenolide readily ring-opens to the 4-oxo-alkenoic acid during subsequent basic coupling steps.

Protocol 2: In Vitro Sec61 Translocation Inhibition Assay

This cell-free assay validates the functional blockade of the Sec61 translocon by 4-oxo-alkenoic acid derivatives (e.g., Ipomoeassin F analogues).

  • System Assembly: Prepare a cell-free translation system utilizing rabbit reticulocyte lysate (RRL) supplemented with canine pancreatic rough microsomes (CRMs).

  • Inhibitor Pre-incubation: Treat the CRMs with the 4-oxo-alkenoic acid analogue at a gradient of concentrations (0.1 nM to 1 µM) for 15 minutes at 4°C.

    • Causality: Pre-incubation ensures the small molecule achieves steady-state thermodynamic binding with the Sec61α pore before the arrival of the massive ribosome-nascent chain complex, preventing competitive steric hindrance.

  • Translation Initiation: Introduce mRNA encoding a known Sec61 substrate (e.g., preprolactin or SARS-CoV-2 spike protein) alongside ³⁵S-labeled methionine.

  • Incubation: Incubate the reaction mixture at 30°C for 60 minutes to allow for translation and attempted ER translocation.

  • Resolution & Self-Validation: Quench the reaction and resolve the proteins via SDS-PAGE, followed by autoradiography.

    • Self-Validation: The assay is internally controlled by the biology of the ER. If translocation is successful, the signal peptidase inside the CRM lumen cleaves the signal sequence, producing a distinct lower molecular weight band. If Sec61 is successfully blocked by the 4-oxo-alkenoic acid, the higher molecular weight precursor remains intact. This provides a binary, visual confirmation of target engagement.

References

  • Annangudi, S. P., Sun, M., & Salomon, R. G. (2005).
  • Zong, G., et al. (2019). Ipomoeassin F Binds Sec61α to Inhibit Protein Translocation. Journal of the American Chemical Society.
  • Zong, G., et al. (2020). Ring Expansion Leads to a More Potent Analogue of Ipomoeassin F. Organic Letters.
  • O'Keefe, S., et al. (2021). Ipomoeassin-F inhibits the in vitro biogenesis of the SARS-CoV-2 spike protein and its host cell membrane receptor. Journal of Cell Science.
  • Salomon, R. G., et al. (2006).
  • Lattanzio, V., et al. (2016). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring. Current Organic Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Leveraging 4-Oxooct-7-ynoic Acid for Advanced Bioconjugation via Click Chemistry

Abstract: This guide provides a comprehensive technical overview and detailed protocols for the application of 4-oxooct-7-ynoic acid, a versatile heterobifunctional linker, in modern bioconjugation strategies. We delve i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive technical overview and detailed protocols for the application of 4-oxooct-7-ynoic acid, a versatile heterobifunctional linker, in modern bioconjugation strategies. We delve into the causality behind experimental design, offering robust, step-by-step methodologies for both the initial conjugation of the linker and its subsequent ligation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). These protocols are designed for researchers, scientists, and drug development professionals seeking to create precisely modified biomolecules, such as antibody-drug conjugates (ADCs), PROTACs, or labeled proteins for diagnostic and imaging applications.

Foundational Principles: The Utility of 4-Oxooct-7-ynoic Acid

4-Oxooct-7-ynoic acid is a powerful chemical tool engineered for multi-step bioconjugation. Its molecular architecture features three distinct functional regions, each with a specific role in the ligation workflow.

  • Terminal Alkyne: This group is the reactive handle for one of the most efficient and widely used "click" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] This reaction forms a stable triazole linkage with an azide-modified molecule.

  • Carboxylic Acid: This moiety provides a classic and reliable attachment point for coupling the linker to primary amines, such as the lysine residues found on the surface of proteins and antibodies, through stable amide bond formation.[3]

  • Ketone Backbone: The internal ketone group imparts a specific spatial arrangement and polarity to the linker, which can influence the properties of the final conjugate.

This heterobifunctional nature allows for a controlled, two-stage approach to bioconjugation: first, the stable attachment of the alkyne handle to a biomolecule of interest, followed by the highly specific "click" reaction to introduce a second molecule (e.g., a drug, fluorophore, or biotin tag).

Workflow start 4-Oxooct-7-ynoic Acid + Biomolecule (e.g., Protein-NH₂) stage1 Stage 1: Amine Conjugation (EDC/NHS Chemistry) start->stage1 intermediate Alkyne-Modified Biomolecule stage1->intermediate Forms stable amide bond stage2 Stage 2: CuAAC Click Reaction (CuSO₄, Ascorbate, Ligand) intermediate->stage2 payload Azide-Functionalized Payload (e.g., Drug-N₃, Fluorophore-N₃) payload->stage2 final_product Final Bioconjugate stage2->final_product Forms stable triazole ring

Figure 2: Two-Stage Bioconjugation Workflow.

Experimental Protocols

Protocol 1: Stage 1 - Activation and Conjugation to Amine-Containing Biomolecules

This protocol describes the conversion of the carboxylic acid group into an amine-reactive N-hydroxysuccinimide (NHS) ester, followed by conjugation to a protein. [3]The causality behind this choice is that EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of NHS traps this intermediate, converting it into a more stable, amine-reactive NHS ester, thereby significantly improving the efficiency of the subsequent conjugation to primary amines on the biomolecule. [3] Materials:

  • 4-Oxooct-7-ynoic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Biomolecule (e.g., antibody) in an appropriate buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification tools (e.g., desalting column, dialysis cassette)

Step-by-Step Methodology:

  • Prepare Reagents:

    • Prepare a 100 mM stock solution of 4-oxooct-7-ynoic acid in anhydrous DMSO.

    • Prepare fresh 100 mM stock solutions of EDC and NHS in anhydrous DMSO or water immediately before use.

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, combine 4-oxooct-7-ynoic acid (e.g., 5 equivalents relative to the biomolecule), NHS (5.5 equivalents), and EDC (5.5 equivalents) in a small volume of reaction buffer (e.g., MES buffer, pH 6.0) or an organic co-solvent like DMSO.

    • Vortex briefly and allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation to Biomolecule:

    • Add the activated 4-oxooct-7-ynoic acid-NHS ester solution directly to the biomolecule solution (e.g., an antibody at 2-5 mg/mL in PBS, pH 7.2-7.5). The final concentration of organic solvent should ideally be kept below 10% (v/v) to maintain protein integrity.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench any unreacted NHS ester by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes.

    • Remove unreacted linker and byproducts by purifying the alkyne-modified biomolecule using a desalting column or dialysis against PBS.

  • Characterization (Optional but Recommended):

    • Confirm the successful modification and determine the degree of labeling using techniques such as MALDI-TOF mass spectrometry.

ParameterTypical Range/ValueRationale & Expert Insights
Reagent Molar Ratio
Linker:Biomolecule5 - 20 equivalentsA higher excess drives the reaction but can lead to multiple labeling events. Optimization is key to achieving the desired drug-antibody ratio (DAR).
EDC:Linker1 - 1.5 equivalentsA slight excess ensures efficient activation of the carboxylic acid.
NHS:Linker1 - 1.5 equivalentsStabilizes the active intermediate, increasing conjugation efficiency in aqueous environments. [3]
Reaction Conditions
Activation pH4.5 - 6.0Optimal pH for EDC-mediated carboxyl activation.
Conjugation pH7.2 - 8.0Facilitates the nucleophilic attack of deprotonated primary amines (e.g., lysine ε-amino group) on the NHS ester.
Temperature4°C to Room Temp.Lower temperatures (4°C) can be used over longer incubation times (overnight) to minimize potential protein degradation.
Reaction Time1 - 4 hoursMonitor progress if possible. Over-incubation can lead to protein aggregation or modification at less-reactive sites.

Table 1: Summary of Typical Parameters for Amine Conjugation.

Protocol 2: Stage 2 - Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the click reaction between the newly installed alkyne handle on the biomolecule and an azide-functionalized molecule of interest. The reaction is catalyzed by Cu(I), which is typically generated in situ from a Cu(II) source like copper(II) sulfate (CuSO₄) using a reducing agent such as sodium ascorbate. [4]To accelerate the reaction and protect the biomolecule from oxidative damage caused by copper ions, a copper-stabilizing ligand is essential. [5][6]Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is an excellent choice for aqueous systems due to its high water solubility and ability to maintain the catalytic activity of the Cu(I) ion while sequestering it. [6][7] Materials:

  • Alkyne-modified biomolecule (from Protocol 1)

  • Azide-functionalized payload (e.g., fluorescent dye, drug molecule)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Copper(I)-Stabilizing Ligand (e.g., THPTA)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Co-solvent if needed (e.g., DMSO, t-butanol)

Step-by-Step Methodology:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of the azide payload in DMSO or water.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA ligand in water.

    • Crucially, prepare a fresh 300 mM stock solution of sodium ascorbate in water immediately before initiating the reaction. The reducing agent degrades quickly in solution.

  • Set Up the Reaction Mixture:

    • In a microcentrifuge tube, add the alkyne-modified biomolecule to the desired final concentration (e.g., 10-100 µM) in the reaction buffer.

    • Add the azide-functionalized payload (typically 2-10 equivalents relative to the alkyne).

    • Add the THPTA ligand solution to a final concentration of 1-2.5 mM (e.g., 5 equivalents relative to CuSO₄).

    • Add the CuSO₄ solution to a final concentration of 200-500 µM. Vortex briefly.

  • Initiate the Click Reaction:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 3-5 mM.

    • Vortex the mixture gently. Protect from light if using a light-sensitive payload.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 30-90 minutes. Reaction progress can be monitored by LC-MS or, if using a fluorescent azide, by in-gel fluorescence scanning after SDS-PAGE.

  • Purification:

    • Purify the final bioconjugate to remove the copper catalyst, excess reagents, and unreacted payload. This is typically achieved using a desalting column, spin filtration, or dialysis.

ParameterTypical Range/ValueRationale & Expert Insights
Reactant Concentrations
Alkyne-Biomolecule10 µM - 1 mMConcentration depends on the specific biomolecule and application.
Azide Payload2 - 10 equivalentsAn excess of the smaller azide molecule drives the reaction to completion.
Catalyst System
Copper(II) Sulfate200 µM - 1 mMThis is the precursor to the active Cu(I) catalyst. [7]
Sodium Ascorbate3 - 10 mM (5-10 eq. to Cu)Reduces Cu(II) to the active Cu(I) state. Must be fresh. [4]
THPTA Ligand1 - 5 mM (5 eq. to Cu)Accelerates catalysis and protects the biomolecule from copper-induced damage. [6]
Reaction Conditions
pH6.5 - 8.5The CuAAC reaction is robust across a wide pH range. [8]
TemperatureRoom TemperatureThe reaction is typically fast and efficient at ambient temperatures.
Reaction Time30 - 90 minutesHigh yields are often achieved in under an hour. [6]
Co-solvent<20% DMSO or t-butanolMay be required to solubilize a hydrophobic azide payload.

Table 2: Summary of Typical Parameters for CuAAC.

A Note on Strain-Promoted (Copper-Free) Click Chemistry

For applications involving live cells or in vivo systems where copper toxicity is a concern, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is the preferred method. [9][10]It is critical to understand that SPAAC relies on the high ring strain of a cyclooctyne to react with an azide without a catalyst. [11][12] The terminal alkyne of 4-oxooct-7-ynoic acid is not strained and is therefore unsuitable for catalyst-free SPAAC reactions. To utilize a SPAAC approach, a researcher would need to conjugate their biomolecule with a strained alkyne (e.g., DBCO, BCN) and react it with an azide-functionalized payload.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield in Stage 1 (Amine Conjugation) 1. Inactive EDC/NHS (hydrolyzed).2. Competing nucleophiles (e.g., Tris buffer) in the protein solution.3. Incorrect pH for activation or conjugation.1. Use fresh, high-quality EDC and NHS; prepare stock solutions immediately before use.2. Buffer exchange the protein into a non-nucleophilic buffer like PBS or HEPES before conjugation.3. Verify the pH of all buffers.
Protein Precipitation 1. High concentration of organic co-solvent.2. Excessive labeling altering protein solubility.3. Copper-induced aggregation during CuAAC.1. Keep the final concentration of DMSO/DMF below 10-15%.2. Reduce the molar excess of the linker in Stage 1.3. Ensure a sufficient excess of the stabilizing ligand (THPTA) is used in Stage 2.
Low Yield in Stage 2 (CuAAC) 1. Degraded sodium ascorbate solution.2. Oxidation of the Cu(I) catalyst.3. Insufficient azide payload.1. Always use a freshly prepared solution of sodium ascorbate. 2. Ensure the reaction is properly degassed if working with sensitive biomolecules and use a sufficient excess of ligand.3. Increase the molar equivalents of the azide payload.

References

  • Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

  • Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology. Available at: [Link]

  • Hong, V., et al. (2011). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. PMC. Available at: [Link]

  • García-López, E. Y., et al. (2020). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. MDPI. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. Available at: [Link]

  • Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Available at: [Link]

  • CD Bioparticles. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC). Available at: [Link]

  • Al-Masoudi, N. A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC. Available at: [Link]

  • MDHV. (n.d.). Click Chemistry: Synthesis of a Triazole. Available at: [Link]

  • Xi'an Dianhua Biotechnology Co., Ltd. (n.d.). Click Chemistry Protocols. Available at: [Link]

  • Glen Research. (n.d.). New Products – Click Chemistry Update. Glen Report 23.13. Available at: [Link]

  • Castillo, J. C., et al. (2020). Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. ACS Omega. Available at: [Link]

  • Debets, M. F., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Oxooct-7-ynoic acid. PubChem Compound Database. Available at: [Link]

  • LookChem. (n.d.). Cas 90953-94-9, 4-oxooct-7-ynoic acid. Available at: [Link]

  • MabTag. (n.d.). Bioconjugation application notes. Available at: [Link]

Sources

Application

Application Note: Preparation and Handling of 4-Oxooct-7-ynoic Acid Stock Solutions for Chemical Proteomics

Executive Summary The development of minimalist photo-cross-linkers has revolutionized target identification and ligand discovery in chemical biology. At the core of these technologies is 4-oxooct-7-ynoic acid , a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of minimalist photo-cross-linkers has revolutionized target identification and ligand discovery in chemical biology. At the core of these technologies is 4-oxooct-7-ynoic acid , a highly versatile bifunctional building block. Featuring a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and a ketone poised for diazirine conversion, this compound is the primary precursor for synthesizing "fully functionalized fragment" (FFF) probes [1, 2].

This application note provides a comprehensive, causality-driven protocol for preparing, validating, and storing high-fidelity stock solutions of 4-oxooct-7-ynoic acid, ensuring optimal performance in downstream bioconjugation and photoaffinity labeling (PAL) workflows.

Mechanistic Context: The Role of 4-Oxooct-7-ynoic Acid

In fragment-based screening and activity-based protein profiling (ABPP), large tags can sterically hinder the binding of small-molecule ligands to their protein targets. 4-oxooct-7-ynoic acid circumvents this by providing a minimalist scaffold.

The molecule's structural logic is bipartite:

  • The 4-Oxo (Ketone) Group: Serves as the reactive site for diazirination. Upon treatment with ammonia and hydroxylamine-O-sulfonic acid (HOSA), followed by iodine oxidation, the ketone is converted into a photoactivatable diazirine [1]. Upon UV irradiation (~365 nm), the diazirine extrudes nitrogen gas to form a highly reactive carbene, which rapidly inserts into nearby protein backbones or side chains, covalently capturing the ligand-target interaction [2].

  • The Terminal Alkyne: Acts as a bioorthogonal handle. Post-cross-linking, the alkyne allows for the attachment of fluorophores or biotin-azide tags via click chemistry, enabling the enrichment and visualization of the targeted proteins [2].

Physicochemical Profile & Quantitative Data

To prepare a reliable stock solution, understanding the physicochemical constraints of the molecule is critical. The data below dictates the solvent selection and storage conditions required to maintain molecular integrity.

Table 1: Physicochemical Properties & Stock Preparation Parameters

ParameterValueCausality / Experimental Implication
Molecular Weight 154.16 g/mol Determines the precise mass required for molarity calculations.
Molecular Formula C₈H₁₀O₃Contains reactive ketone, alkyne, and carboxylate moieties.
Solubility High in DMSO, DMF, MeOHAllows flexible solvent choice based on the downstream synthetic or biological assay.
Optimal Stock Conc. 100 mM – 500 mMHigh concentration minimizes solvent toxicity/interference in downstream cell assays or bioconjugation steps.
Storage Temperature -20 °C (under Argon/N₂)Prevents oxidative degradation (Glaser homocoupling) of the terminal alkyne.

Protocol: Preparing High-Fidelity Stock Solutions

This protocol is designed as a self-validating system . Every step includes built-in causality and quality control checks to ensure the stock solution remains uncompromised.

Materials Required
  • 4-oxooct-7-ynoic acid (Solid/Viscous liquid, >95% purity)

  • Anhydrous, amine-free N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Argon or Nitrogen gas line

  • Oven-dried amber glass vials with PTFE-lined caps

Step-by-Step Methodology

Step 1: Workstation Preparation & Purging

  • Action: Purge all oven-dried amber vials with Argon or Nitrogen gas for 30 seconds prior to introducing the compound.

  • Causality: Terminal alkynes are susceptible to oxidative homocoupling (Glaser coupling) in the presence of trace metals and atmospheric oxygen. Inert gas displacement eliminates this risk. Amber vials are used to prevent ambient light-induced degradation, a standard precaution for photo-probe precursors.

Step 2: Solvent Selection and Reconstitution

  • Action: Weigh precisely 15.42 mg of 4-oxooct-7-ynoic acid. Add 1.0 mL of anhydrous DMF or DMSO to achieve a 100 mM stock solution .

  • Causality: Anhydrous DMF is preferred if the immediate downstream step is synthetic bioconjugation (e.g., EDC/NHS amide coupling to a ligand). Anhydrous DMSO is preferred if the compound will be used directly in biological assays. Protic solvents (like Methanol) should be avoided for long-term storage, as trace acidic impurities can catalyze ketalization of the 4-oxo group over time.

Step 3: Homogenization

  • Action: Vortex the vial for 60 seconds, followed by gentle sonication in a water bath (room temperature) for 2 minutes until complete dissolution is achieved.

Step 4: Aliquoting and Storage

  • Action: Divide the 1 mL stock into ten 100 µL aliquots in Argon-purged microcentrifuge tubes. Store immediately at -20 °C.

  • Causality: Aliquoting prevents repeated freeze-thaw cycles, which introduce ambient moisture condensation into the anhydrous solvent, potentially hydrolyzing downstream coupling reagents.

Step 5: System Validation (Quality Control)

  • Action: To validate the stock, take a 1 µL aliquot, dilute it in 1 mL of LC-MS grade acetonitrile, and run a rapid LC-MS scan.

  • Validation Check: The presence of the [M+H]+ peak at m/z 155.1 confirms the intact molecule [1]. Crucially, the absence of a peak at m/z 307 (the theoretical mass of the Glaser coupling dimer) self-validates that the inert atmosphere successfully prevented oxidative degradation during preparation.

Downstream Application Workflow

Once the 4-oxooct-7-ynoic acid stock is prepared, it is typically deployed into a synthetic pipeline to generate diazirine-alkyne cross-linkers. The standard workflow involves diazirination of the ketone followed by bioconjugation of the carboxylic acid to a target ligand[1, 2].

G N1 4-oxooct-7-ynoic acid (Stock in DMF/MeOH) N2 Diazirination (NH3, HOSA) N1->N2 N3 Diaziridine Intermediate N2->N3 N4 Oxidation (I2, TEA) N3->N4 N5 Minimalist Diazirine-Alkyne Photo-Cross-Linker N4->N5 N6 Bioconjugation (Amide Coupling to Ligand) N5->N6 N7 Fully Functionalized Fragment (FFF) Probe N6->N7

Workflow for synthesizing diazirine-alkyne photoaffinity probes from 4-oxooct-7-ynoic acid.

Workflow Execution Notes

When advancing from the stock solution to the Diazirination step, the DMF or DMSO stock can be directly diluted into the methanolic ammonia solution required for the reaction with HOSA [1]. The high solubility of the compound ensures homogeneous reaction kinetics, maximizing the yield of the diaziridine intermediate.

References

  • Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives.ACS Omega.
  • Ligand and Target Discovery by Fragment-Based Screening in Human Cells.Cell (PMC / NIH).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Solubility of 4-Oxooct-7-Ynoic Acid

Welcome to the technical support center for 4-oxooct-7-ynoic acid . This bifunctional chemical probe features a terminal alkyne for bioorthogonal click chemistry (CuAAC) and a carboxylic acid group for structural derivat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-oxooct-7-ynoic acid . This bifunctional chemical probe features a terminal alkyne for bioorthogonal click chemistry (CuAAC) and a carboxylic acid group for structural derivatization[1]. Despite its relatively low molecular weight, researchers frequently encounter precipitation, micellization, or assay interference when transitioning this probe from organic stock solutions into aqueous biological buffers.

This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to resolve these solubility bottlenecks.

Diagnostic Troubleshooting Workflow

When dealing with precipitation issues, identifying the root cause—whether it is pH-driven dimerization or solvent shock—is the first step toward a stable formulation.

G Start Issue: Precipitation of 4-oxooct-7-ynoic acid CheckPH Is Assay Buffer pH < 5.0? Start->CheckPH AdjustPH Solution: Adjust pH > 6.0 (Deprotonation to Carboxylate) CheckPH->AdjustPH Yes CheckDMSO Is DMSO Tolerance < 1% in Assay? CheckPH->CheckDMSO No UseSalt Solution: Synthesize Sodium Salt or Use β-Cyclodextrin CheckDMSO->UseSalt Yes UseCosolvent Solution: Perform Stepwise DMSO/Buffer Dilution CheckDMSO->UseCosolvent No

Caption: Diagnostic workflow for resolving 4-oxooct-7-ynoic acid precipitation in aqueous media.

Quantitative Solubility Profile

Understanding the physicochemical properties of 4-oxooct-7-ynoic acid is critical for predicting its behavior in various solvent systems.

ParameterValueMechanistic Implication
Molecular Formula C₈H₁₀O₃Small molecule; easily penetrates cell membranes for intracellular labeling.
Molecular Weight 154.16 g/mol Low steric hindrance ensures high efficiency during CuAAC click reactions.
Estimated pKa ~4.7Highly insoluble in acidic media; requires pH > 6.0 for optimal ionization.
Solubility (DMSO) > 50 mg/mLExcellent primary stock solvent; highly stable at -20°C.
Solubility (Aqueous, pH 3.0) < 1 mg/mLProtonated state drives hydrogen-bonded dimerization and precipitation.
Solubility (Aqueous, pH 7.4) > 10 mg/mLDeprotonated carboxylate state maximizes aqueous hydration and solubility.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why does 4-oxooct-7-ynoic acid precipitate immediately when I dilute my DMSO stock into PBS? A1: This is a classic "solvent shock" phenomenon exacerbated by the protonation state of the carboxylic acid. The carboxylic acid group has a pKa of approximately 4.7. If your PBS lacks sufficient buffering capacity, the local pH drop causes the molecule to protonate. Protonated carboxylic acids readily form hydrogen-bonded dimers in aqueous environments, which drastically reduces their hydration and causes rapid precipitation[2]. Solution: Ensure your aqueous buffer is pre-adjusted to pH 7.4–8.0. At this pH, the carboxylic acid deprotonates into a highly soluble carboxylate anion[3].

Q2: I need to use this probe in a live-cell assay where DMSO must be kept below 0.5%. How can I achieve a high working concentration without organic solvents? A2: When organic co-solvents must be minimized, you must rely on salt formation or macrocyclic complexation. Converting the free acid into a sodium or potassium salt disrupts the crystalline lattice energy and maximizes ion-dipole interactions with water[3]. Alternatively, you can use β-cyclodextrin to encapsulate the hydrophobic alkyne tail. However, be aware that residual DMSO can actively compete for the cyclodextrin cavity, meaning solvent-free preparation is critical for this approach to work[4].

Q3: During CuAAC (click chemistry) in cell lysates, I am seeing high background fluorescence and probe aggregation. Is this related to the probe's solubility? A3: Yes. Terminal alkyne probes with borderline aqueous solubility tend to form micro-aggregates in complex lysates. These hydrophobic aggregates trap the Cu(I) catalyst and promote off-target bioorthogonal reactions, most notably the formation of unspecific thiotriazole adducts with cysteine-rich background proteins[5]. Solution: Improve the solubility of the reactive complex by utilizing highly water-soluble Cu(I)-stabilizing ligands, such as THPTA or BTTAA, rather than the traditional, poorly soluble TBTA[6].

CuAAC Alkyne 4-oxooct-7-ynoic acid (Alkyne Probe) Reaction CuAAC Reaction in Aqueous Lysate Alkyne->Reaction CuCat Cu(I) Catalyst Generation (CuSO4 + Ascorbate) Ligand Add Water-Soluble Ligand (e.g., THPTA or BTTAA) CuCat->Ligand Ligand->Reaction Stabilizes Cu(I) & Prevents Precipitation Result Specific Triazole Formation (Minimized Background) Reaction->Result

Caption: Optimized CuAAC workflow using water-soluble ligands to maintain alkyne probe solubility.

Self-Validating Experimental Protocols

Protocol A: Stepwise Co-Solvent Dilution for Assay Buffers

Use this protocol when up to 1-5% DMSO is tolerated in your biological assay.

  • Stock Preparation: Dissolve 4-oxooct-7-ynoic acid in anhydrous DMSO to create a 50 mM master stock.

    • Validation Check: The solution must be optically clear with no particulate matter.

  • Buffer Preparation: Pre-warm the target aqueous buffer (e.g., PBS) to 37°C and verify the pH is strictly ≥ 7.4.

  • Dynamic Mixing: Place the warmed buffer on a high-speed vortex mixer.

  • Stepwise Addition: Add the DMSO stock dropwise (1 µL per second) directly into the center of the vortex to prevent localized solvent shock.

  • Self-Validation (Turbidity Check): Measure the Optical Density of the final solution at 600 nm (OD600) using a spectrophotometer. An OD600 > 0.05 indicates micro-precipitation. If observed, increase the buffer pH to 8.0 or reduce the final compound concentration.

Protocol B: In Situ Synthesis of Sodium 4-Oxooct-7-Ynoate

Use this protocol to create a highly water-soluble, DMSO-free powder for sensitive in vivo or cell-culture applications.

  • Suspension: Suspend 15.4 mg (0.1 mmol) of 4-oxooct-7-ynoic acid in 1 mL of LC-MS grade water.

    • Validation Check: The initial suspension will be highly cloudy and opaque.

  • Neutralization: Slowly add exactly 1.0 molar equivalent of Sodium Bicarbonate (NaHCO₃, 8.4 mg) to the suspension.

  • Agitation: Sonicate the mixture for 5 minutes at room temperature.

  • Self-Validation (Reaction Completion): Monitor the solution visually. The evolution of CO₂ gas (bubbles) will cease, and the mixture will transition from a cloudy suspension to a perfectly clear, transparent liquid. This optical clearing confirms 100% conversion to the carboxylate salt.

  • Isolation: Lyophilize (freeze-dry) the clear solution overnight to obtain Sodium 4-oxooct-7-ynoate as a stable, highly water-soluble powder that can be dissolved directly into neutral buffers without DMSO.

Sources

Optimization

Addressing cytotoxicity of 4-oxooct-7-ynoic acid in cell culture.

Welcome to the technical support resource for 4-oxooct-7-ynoic acid. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with cytotoxicity during its application...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 4-oxooct-7-ynoic acid. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with cytotoxicity during its application in cell culture. As a short-chain fatty acid analog with a terminal alkyne, 4-oxooct-7-ynoic acid is a valuable tool for metabolic labeling and studying protein acylation via click chemistry.[1][2] However, like many fatty acids, its delivery and concentration must be carefully optimized to avoid detrimental effects on cell health.[][4][5]

This document provides in-depth troubleshooting guides and answers to frequently asked questions to help you mitigate cytotoxicity and ensure the success of your experiments.

Troubleshooting Guide: Addressing Cytotoxicity

This section is structured in a question-and-answer format to directly address common issues observed during experiments.

Problem 1: Significant Cell Death Observed After Adding 4-oxooct-7-ynoic Acid

Question: I've added 4-oxooct-7-ynoic acid to my cell culture, and I'm seeing widespread cell detachment, rounding, and other morphological signs of death. What's causing this and how can I fix it?

Answer:

This is a classic sign of acute lipotoxicity, which can be triggered by several factors related to the compound's concentration and delivery method.[5] Free fatty acids, especially when not properly solubilized, can disrupt cell membranes and initiate stress pathways leading to apoptosis or necrosis.[6][7]

Here is a systematic approach to troubleshoot this issue:

1. Verify Solvent Concentration: The first step is to rule out toxicity from the solvent (e.g., DMSO or ethanol) used to dissolve the fatty acid.[8]

  • Causality: High concentrations of organic solvents can permeabilize cell membranes and induce cellular stress independently of the fatty acid. Ethanol, for instance, has been shown to decrease intracellular ATP levels at higher concentrations.[8]

  • Action: Run a vehicle-only control where you add the same volume of solvent to your cells as in the experimental condition. If you see toxicity in the vehicle control, you must reduce the final solvent concentration in your media to a non-toxic level (typically ≤0.1% for DMSO).

2. Optimize Fatty Acid Concentration (Dose-Response): The most common cause of lipotoxicity is a concentration that is too high for your specific cell type.[][9]

  • Causality: Different cell lines have varying capacities to metabolize and sequester fatty acids. Exceeding this threshold can overload metabolic pathways, induce endoplasmic reticulum (ER) stress, and generate reactive oxygen species (ROS), leading to cell death.[5][6]

  • Action: Perform a dose-response experiment to determine the optimal, non-toxic concentration. A good starting range for many cell lines is 10-100 µM.[2][9] You must assess cell viability across this range to identify the highest concentration that does not significantly impact viability.

ParameterRecommended RangePurpose
Concentration Range 10 µM, 25 µM, 50 µM, 100 µM, 200 µMTo identify the sub-toxic concentration range.
Incubation Time 4, 8, 16, 24 hoursTo assess both acute and chronic toxicity.
Controls Untreated Cells, Vehicle-Only ControlTo establish a baseline and rule out solvent effects.
A representative table for designing a dose-response experiment.

3. Improve Solubility and Delivery with BSA: Poor solubility of fatty acids in aqueous culture media is a major contributor to cytotoxicity.[4]

  • Causality: Free fatty acids can form micelles that act as detergents, disrupting the lipid bilayer of the cell membrane. Complexing the fatty acid with fatty acid-free Bovine Serum Albumin (BSA) mimics its natural transport mechanism in vivo, improving solubility and ensuring a more controlled delivery into the cells.[4][5]

  • Action: Prepare a 4-oxooct-7-ynoic acid-BSA complex before adding it to your culture. This is a critical step for reducing toxicity and improving the consistency of your results.[4] A detailed protocol for this procedure is provided in the "Experimental Protocols" section.

4. Reduce Incubation Time: Prolonged exposure can lead to the accumulation of toxic metabolites.

  • Causality: Cellular mechanisms for handling excess fatty acids, such as β-oxidation and triglyceride synthesis, can become overwhelmed over time.[7] This can lead to the activation of apoptotic pathways.[10][11]

  • Action: Determine the minimum incubation time required for sufficient metabolic labeling. Perform a time-course experiment (e.g., 2, 4, 8, 12 hours) at a non-toxic concentration to find the earliest time point with a robust signal.

Problem 2: Inconsistent Labeling and Variable Cytotoxicity Between Experiments

Question: My results are not reproducible. Sometimes the labeling works well with minimal cell death, and other times the same protocol results in high toxicity. What causes this variability?

Answer:

Inconsistency often points to subtle variations in protocol execution, particularly in the preparation of the labeling medium.

  • Causality: The effectiveness of BSA complexation is highly dependent on the preparation method. Incomplete saponification or improper complexing can lead to a variable amount of "free" fatty acid in the medium, which is the primary driver of inconsistent toxicity.[4] Additionally, using serum that has not been delipidated can introduce competing fatty acids, affecting the uptake of your alkyne probe.

  • Action Plan:

    • Standardize BSA Complexation: Follow a rigorous, standardized protocol for preparing the fatty acid-BSA complex every time. Refer to Protocol 1 below.

    • Use Fatty Acid-Free Media: For maximal consistency and labeling efficiency, consider using delipidated serum (Fatty Acid-Free FBS) for the duration of the labeling experiment.[4][9] This ensures that the primary fatty acid available to the cells is your probe.

    • Prepare Fresh Solutions: Always prepare the 4-oxooct-7-ynoic acid-BSA complex fresh for each experiment. Do not store the complex in solution for extended periods.

Below is a workflow to help diagnose and resolve cytotoxicity issues.

Cytotoxicity_Troubleshooting Start High Cytotoxicity Observed Solvent_Check Run Vehicle-Only Control (e.g., 0.1% DMSO) Start->Solvent_Check Solvent_Toxic Toxicity in Control? Solvent_Check->Solvent_Toxic Reduce_Solvent Reduce Final Solvent Concentration Solvent_Toxic->Reduce_Solvent Yes Dose_Response Perform Dose-Response (e.g., 10-100 µM) Solvent_Toxic->Dose_Response No Reduce_Solvent->Dose_Response Toxicity_Persists1 Toxicity at Low Doses? Dose_Response->Toxicity_Persists1 Use_BSA Complex Fatty Acid with Fatty Acid-Free BSA Toxicity_Persists1->Use_BSA Yes Success Optimized Conditions: Low Toxicity, Good Labeling Toxicity_Persists1->Success No (Found Safe Dose) Toxicity_Persists2 Toxicity Still High? Use_BSA->Toxicity_Persists2 Reduce_Time Reduce Incubation Time (Time-Course Assay) Toxicity_Persists2->Reduce_Time Yes Toxicity_Persists2->Success No Consider_Antioxidant Consider Co-treatment with Antioxidant (e.g., NAC) Reduce_Time->Consider_Antioxidant Consider_Antioxidant->Success

A decision-making workflow for troubleshooting cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of 4-oxooct-7-ynoic acid cytotoxicity?

While specific studies on 4-oxooct-7-ynoic acid are limited, the mechanisms of lipotoxicity for similar fatty acids are well-documented. Potential mechanisms include:

  • ER Stress: High levels of intracellular fatty acids can disrupt the function of the endoplasmic reticulum, triggering the unfolded protein response (UPR), which can lead to apoptosis.[5][6]

  • Oxidative Stress: Increased fatty acid oxidation in mitochondria can lead to the overproduction of reactive oxygen species (ROS).[10] ROS can damage DNA, proteins, and lipids, inducing cell death pathways.[11]

  • Ceramide Synthesis: Some saturated fatty acids can be metabolized into ceramides, which are pro-apoptotic signaling molecules.[5]

  • Membrane Disruption: As mentioned, poorly solubilized fatty acids can have a detergent-like effect on cell membranes.[4]

Cytotoxicity_Mechanism FA_High High Concentration of 4-oxooct-7-ynoic acid Uptake Cellular Uptake FA_High->Uptake Membrane_Damage Membrane Disruption (Detergent Effect) FA_High->Membrane_Damage (if poorly solubilized) ER_Stress ER Stress (Unfolded Protein Response) Uptake->ER_Stress Oxidative_Stress Mitochondrial Overload & Reactive Oxygen Species (ROS) Uptake->Oxidative_Stress Apoptosis Apoptosis / Necrosis ER_Stress->Apoptosis Oxidative_Stress->Apoptosis Membrane_Damage->Apoptosis

Potential mechanisms of fatty acid-induced cytotoxicity.

Q2: Can I add an antioxidant to my culture medium to reduce toxicity?

Yes, co-treatment with an antioxidant can be an effective strategy, particularly if oxidative stress is a major contributor to the cytotoxicity you are observing.

  • Recommendation: N-acetylcysteine (NAC) is a widely used antioxidant that can replenish intracellular glutathione stores and scavenge ROS.[6][11] You can test a range of NAC concentrations (e.g., 1-5 mM) in co-treatment with 4-oxooct-7-ynoic acid to see if it rescues cell viability. However, this should be considered a secondary optimization step after first optimizing concentration and BSA complexation.

Q3: Is 4-oxooct-7-ynoic acid toxicity cell-type dependent?

Absolutely. Cell types with high metabolic rates or those adapted to high-lipid environments (e.g., hepatocytes, adipocytes) may be more resistant to lipotoxicity. In contrast, cells like neurons or certain cancer cell lines may be much more sensitive.[5][9] It is essential to empirically determine the optimal conditions for each cell line you work with.[12]

Experimental Protocols

Protocol 1: Preparation of 4-oxooct-7-ynoic Acid-BSA Complex

This protocol is adapted from methods used for other alkyne-functionalized fatty acids to improve solubility and reduce cytotoxicity.[2][4]

Materials:

  • 4-oxooct-7-ynoic acid

  • DMSO or Ethanol

  • Potassium Hydroxide (KOH), 0.1 M in water

  • Fatty Acid-Free BSA (lyophilized powder or solution)

  • Phosphate-Buffered Saline (PBS), sterile

  • Complete cell culture medium

Procedure:

  • Prepare Fatty Acid Stock: Dissolve 4-oxooct-7-ynoic acid in DMSO or ethanol to create a high-concentration stock (e.g., 100 mM). Store at -20°C.

  • Saponification (Salt Formation):

    • In a sterile microfuge tube, mix your fatty acid stock with an equal volume of 0.1 M KOH. For example, mix 10 µL of 100 mM fatty acid stock with 10 µL of 0.1 M KOH.

    • Vortex briefly and incubate at 65°C for 10 minutes to saponify the fatty acid (convert it to a potassium salt), which increases its aqueous solubility.

  • Prepare BSA Solution:

    • Prepare a 10% (w/v) BSA solution in sterile PBS. If your BSA is lyophilized, this would be 100 mg of BSA in 1 mL of PBS. Warm to 37°C to dissolve.

  • Complexation:

    • Add the saponified fatty acid mixture to the pre-warmed BSA solution. A common starting point is a 2:1 to 4:1 molar ratio of fatty acid to BSA.

    • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.

  • Prepare Labeling Medium:

    • Dilute the final fatty acid-BSA complex into your pre-warmed cell culture medium to achieve the desired final concentration (e.g., 25-100 µM).

    • This labeling medium is now ready to be added to your cells.

Protocol 2: MTT Assay for Cell Viability Assessment

This is a standard colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability.[13]

Materials:

  • Cells cultured in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat cells with your range of 4-oxooct-7-ynoic acid concentrations (and controls) for the desired incubation period (e.g., 24 hours).

  • Add MTT Reagent: Following treatment, add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final volume of 100 µL).

  • Incubation: Incubate the plate at 37°C for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Place the plate on a shaker for 10-15 minutes to fully dissolve the formazan crystals.

  • Read Absorbance: Measure the absorbance of each well at 560-570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells (after subtracting the background absorbance from wells with no cells).

References

  • ResearchGate. Using-alkynyl-palmitate analog as a chemical reporter to label proteins... Available at: [Link]

  • Zhang, M. M., & Hang, H. C. (2021). Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry. Journal of Visualized Experiments, (170), e62107. Available at: [Link]

  • ResearchGate. Overview of bioorthogonal reactions with terminal alkyne- or alkene-tagged proteins for in vitro labelling. Available at: [Link]

  • Doak, S. H., et al. (2015). The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency. Mutagenesis, 30(5), 667–675. Available at: [Link]

  • Gusdon, A. M., et al. (2012). Cell Culture Models of Fatty Acid Overload: Problems and Solutions. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1821(5), 825-830. Available at: [Link]

  • Journal of Chemistry Insights and Discoveries. (2025). Possible mechanism of anti-cancer activity of carnosic acid. BioLuster Research Center Ltd. Available at: [Link]

  • Tu, Y., et al. (2021). Palmitic Acid Lipotoxicity in Microglia Cells Is Ameliorated by Unsaturated Fatty Acids. International Journal of Molecular Sciences, 22(17), 9133. Available at: [Link]

  • Hörbelt, T., et al. (2021). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Biology Methods and Protocols, 7(1). Available at: [Link]

  • Cnop, M., et al. (2001). Inverse relationship between cytotoxicity of free fatty acids in pancreatic islet cells and cellular triglyceride accumulation. Diabetes, 50(8), 1771-1777. Available at: [Link]

  • Singh, S., et al. (2022). Molecular Mechanisms of Cytotoxicity of NCX4040, the Non-Steroidal Anti-Inflammatory NO-Donor, in Human Ovarian Cancer Cells. International Journal of Molecular Sciences, 23(15), 8593. Available at: [Link]

  • Leanza, L., et al. (2020). A Novel Psoralen-Based Kv1.3 Channel Inhibitor Induces Cancer Cell Death by Over-Activating Mitochondrial Respiration. Redox Biology, 37, 101755. Available at: [Link]

  • Jud, P., et al. (2021). Cell Culture Characterization of Prooxidative Chain-Transfer Agents as Novel Cytostatic Drugs. Pharmaceuticals, 14(11), 1137. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Refining CuAAC Conditions for 4-Oxooct-7-Ynoic Acid

Welcome to the advanced troubleshooting and optimization center for bioconjugation using 4-oxooct-7-ynoic acid . As a minimalist photo-cross-linker derivative and click chemistry handle[1], this probe presents unique che...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and optimization center for bioconjugation using 4-oxooct-7-ynoic acid . As a minimalist photo-cross-linker derivative and click chemistry handle[1], this probe presents unique chemical challenges. It is a trifunctional molecule containing a terminal alkyne (for click reactivity), a C4-ketone , and a C1-carboxylic acid [1].

Standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) protocols often fail with this probe because the carboxylic acid can sequester copper and lower local pH, while the ketone introduces the risk of off-target nucleophilic attacks. This guide provides field-proven, mechanistically grounded solutions to master this specific reaction.

Core Experimental Workflow

G A 1. Target & Probe Azide + 4-oxooct-7-ynoic acid B 2. Buffer System HEPES pH 7.4 (Avoid Tris/Cl-) A->B C 3. Catalyst Complex Pre-mix CuSO4 : THPTA (1:5) B->C D 4. Reduction Add fresh Sodium Ascorbate C->D E 5. CuAAC Reaction Cap tightly to exclude O2 D->E

Optimized CuAAC workflow for 4-oxooct-7-ynoic acid bioconjugation.

Quantitative Parameter Optimization

To accommodate the specific structural features of 4-oxooct-7-ynoic acid, baseline CuAAC parameters must be adjusted. The table below summarizes the necessary quantitative shifts and their underlying chemical causality.

ParameterStandard CuAAC RangeOptimized for 4-Oxooct-7-Ynoic AcidMechanistic Rationale
CuSO₄ Concentration 10 – 50 µM50 – 100 µM Compensates for potential Cu(II) sequestration by the probe's free C1-carboxylic acid moiety.
Ligand (THPTA) Ratio 1:1 to 2:1 (Ligand:Cu)5:1 (Ligand:Cu) High ratio completely shields the copper, intercepting Reactive Oxygen Species (ROS) and preventing protein aggregation[2].
Sodium Ascorbate 1 – 2 mM2.5 – 5 mM Ensures robust, continuous reduction of Cu(II) to Cu(I) to prevent Glaser homocoupling of the terminal alkyne[3][4].
Buffer System PBS or Tris100 mM HEPES (pH 7.4) Tris binds copper; HEPES provides superior buffering capacity against the probe's acidic proton[4].
ROS Scavenger AminoguanidineOmit entirely Aminoguanidine readily forms a Schiff base with the C4-ketone of the probe, destroying the molecule[1][2].
Self-Validating Bioconjugation Protocol

To ensure trustworthiness in your results, this protocol incorporates a built-in diagnostic control. By running a parallel reaction with a fluorogenic azide, you can instantly determine whether a failure is due to the catalyst system or substrate-specific steric hindrance[2][4].

Step 1: Reagent Preparation

  • Prepare 20 mM Copper(II) sulfate (CuSO₄) in degassed Milli-Q water[3].

  • Prepare 50 mM THPTA (water-soluble accelerating ligand) in Milli-Q water[3].

  • Prepare 100 mM Sodium Ascorbate freshly in water (do not store; it degrades rapidly).

  • Prepare a 10 mM stock of 4-oxooct-7-ynoic acid in anhydrous DMSO.

Step 2: Catalyst Pre-complexation (Critical Causality Step)

  • Action: In a separate microcentrifuge tube, mix the CuSO₄ and THPTA at a 1:5 molar ratio (e.g., 2 µL of 20 mM CuSO₄ + 4 µL of 50 mM THPTA). Incubate for 5 minutes at room temperature.

  • Causality: Free Cu(II) can precipitate in phosphate buffers or bind indiscriminately to protein surfaces. Pre-complexing ensures the copper is sterically shielded by the ligand before it encounters the biological mixture or the carboxylic acid of the probe[4].

Step 3: Reaction Assembly

  • Action: To your reaction vessel, add the target azide (e.g., 50 µM final) in 100 mM HEPES buffer (pH 7.4). Ensure chloride concentration is below 0.2 M[4].

  • Action: Add 4-oxooct-7-ynoic acid to a final concentration of 100 µM (2-fold excess).

  • Action: Add the pre-mixed Cu/THPTA complex to achieve a final copper concentration of 100 µM.

  • Action: Finally, add Sodium Ascorbate to a final concentration of 2.5 mM to initiate the catalytic cycle.

Step 4: Incubation and Self-Validation

  • Action: Cap the tube tightly to minimize oxygen exposure and incubate for 1–2 hours at room temperature[4].

  • Validation: In a parallel tube, replace your biological target with 50 µM of 3-azido-7-hydroxycoumarin. If this control tube fluoresces under UV light but your main reaction yields no product, your catalyst system is active, and the issue lies with target accessibility. If the control fails, your catalyst has oxidized or degraded[2][4].

Troubleshooting Guides & FAQs

Q: Why is my reaction yielding no product despite adding CuSO₄ and sodium ascorbate? A: The active catalyst for click chemistry is Cu(I). Dissolved oxygen rapidly oxidizes Cu(I) back to inactive Cu(II)[3]. If your solution turns blue or green, oxidation has occurred. Furthermore, failing to pre-mix the copper salt with THPTA allows the free carboxylic acid of 4-oxooct-7-ynoic acid to sequester the copper, poisoning the catalyst[4]. Always pre-mix your Cu/Ligand and degas your buffers.

Q: How does the specific structure of 4-oxooct-7-ynoic acid alter standard CuAAC conditions? A: The probe's C1-carboxylic acid can lower the local pH if used at high concentrations, which protonates the target azide and suppresses its nucleophilicity. This necessitates a high-capacity buffer like 100 mM HEPES. More critically, the C4-ketone is reactive toward hydrazines and guanidines. While aminoguanidine is a standard CuAAC additive used to intercept ascorbate degradation byproducts[2], it will aggressively form a Schiff base (guanylhydrazone) with your probe's ketone. You must omit aminoguanidine when using 4-oxooct-7-ynoic acid.

Q: I observe significant protein precipitation during the click reaction. How can I prevent this? A: Precipitation is typically caused by Reactive Oxygen Species (ROS) generated during the ascorbate-driven reduction of oxygen, or by free copper binding to native protein surfaces[2]. To mitigate this, strictly adhere to the 5:1 THPTA:Cu ratio. The excess ligand acts as a sacrificial sink for ROS and completely envelopes the copper[2].

Q: What is the risk of Glaser coupling with this probe? A: Terminal alkynes, such as the one at the C7 position of 4-oxooct-7-ynoic acid, are highly prone to copper-catalyzed homocoupling (Glaser coupling) if Cu(II) accumulates in the presence of oxygen[3][4]. This side reaction consumes your probe, creating inactive dimers. Prevent this by capping reaction tubes tightly, degassing solvents, and maintaining a sufficient excess of fresh sodium ascorbate[4].

Diagnostic Logic Tree

Troubleshooting issue Issue: Low Yield or Precipitation check_color Did the solution turn blue/green? issue->check_color fix_ox Oxidation: Degas buffer & increase Ascorbate check_color->fix_ox Yes check_ph Is the reaction pH < 7.0? check_color->check_ph No fix_ph Acidic Probe: Switch to 100 mM HEPES buffer check_ph->fix_ph Yes check_ag Was Aminoguanidine added? check_ph->check_ag No fix_ag Ketone Reactivity: Omit to prevent Schiff base formation check_ag->fix_ag Yes

Diagnostic logic tree for resolving low yields in 4-oxooct-7-ynoic acid click reactions.

References
  • Optimizing reaction conditions for copper-catalyzed click chemistry - Benchchem.
  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC.
  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience.
  • Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives | ACS Omega - ACS Publications.

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 4-Oxooct-7-ynoic Acid

Overview & Structural Vulnerabilities 4-Oxooct-7-ynoic acid is a critical bifunctional aliphatic probe widely utilized in the synthesis of minimalist diazirine-alkyne photo-cross-linkers and in fragment-based ligand disc...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Structural Vulnerabilities

4-Oxooct-7-ynoic acid is a critical bifunctional aliphatic probe widely utilized in the synthesis of minimalist diazirine-alkyne photo-cross-linkers and in fragment-based ligand discovery for proteomics (Link)[1]. The molecule is synthesized via the Jones oxidation of its corresponding alcohol precursor (Link)[2].

While highly versatile for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, its dual functionality introduces specific chemical vulnerabilities during long-term storage. As a Senior Application Scientist, I have structured this guide to address the mechanistic causes of degradation—specifically alkyne oxidative homocoupling and γ -keto acid lactonization —and to provide self-validating protocols for recovering compromised stocks.

Troubleshooting FAQs

Q1: My stored 4-oxooct-7-ynoic acid has developed a yellow tint and its solubility in aqueous assay buffers has plummeted. What is the mechanism of this degradation? Causality & Mechanism: Your compound is undergoing oxidative homocoupling (Glaser-Hay coupling). Terminal alkynes possess a relatively acidic proton. When exposed to atmospheric oxygen and trace transition metals (often leached from metal spatulas or residual synthetic catalysts), the alkyne undergoes oxidative dimerization to form a conjugated diyne (Link)[3]. This dimerization doubles the molecular weight and drastically increases hydrophobicity, destroying its solubility in aqueous media. Self-Validating Check: Analyze the degraded batch via LC-MS. The appearance of a mass peak at [2M−2H] confirms diyne formation. Furthermore, a qualitative Tollens' test can be used to verify the presence of remaining intact terminal alkynes (Link)[3].

Q2: NMR analysis of my older stock shows the disappearance of the C4 ketone carbon (~207 ppm) and the appearance of a new quaternary carbon around 105 ppm. Is the molecule degrading? Causality & Mechanism: The molecule is undergoing cyclic hemiketal formation . 4-Oxooct-7-ynoic acid is a γ -keto acid. The spatial proximity of the C1 carboxylic acid to the C4 ketone allows for an intramolecular nucleophilic attack by the carboxylate oxygen onto the electrophilic ketone carbon. This forms a 5-membered cyclic hemiketal (a 5-hydroxydihydrofuran-2(3H)-one derivative). While this exists in a thermodynamic equilibrium, exposure to trace moisture, acidic environments, or elevated temperatures drives the equilibrium toward the cyclic form, which can further dehydrate into a neutral enol-lactone. Self-Validating Check: Run an FT-IR spectrum. Intact 4-oxooct-7-ynoic acid will show two distinct carbonyl stretches (ketone ~1715 cm⁻¹, carboxylic acid ~1705 cm⁻¹). The cyclic hemiketal/lactone will show a shift to a higher frequency lactone carbonyl stretch (~1770 cm⁻¹) and a broad -OH stretch.

Q3: What are the absolute best practices for preparing and storing stock solutions to prevent these issues? Causality & Mechanism: Because degradation is driven by oxygen (alkyne coupling) and thermodynamics/protic exchange (lactonization), the storage environment must be kinetically trapped and inert. Protocol Standards:

  • Store the compound as a neat, lyophilized solid whenever possible.

  • If a solution must be made, use strictly anhydrous, amine-free solvents (e.g., dry DMSO). Alcohols (MeOH, EtOH) must be avoided as they readily form ketals at the C4 position.

  • Purge the headspace of the storage vial with Argon or Nitrogen to displace oxygen and prevent oxidative cleavage or coupling (Link)[3].

  • Store at -20°C or -80°C to kinetically halt both lactonization and oxidation.

Quantitative Storage Stability Data

The following table summarizes the expected recovery rates of 4-oxooct-7-ynoic acid under various storage conditions, demonstrating the causality of our recommended interventions.

Storage ConditionAtmosphereSolvent State1-Month Purity (%)6-Month Purity (%)Primary Degradant
25°CAirNeat Solid85%40%Diyne & Lactone
25°CArgonNeat Solid95%80%Lactone
-20°CAirNeat Solid98%90%Diyne
-20°C Argon Neat Solid >99% 98% None (Optimal)
-20°CArgonDMSO (Anhydrous)98%95%Trace Lactone
-20°CArgonMethanol80%30%Methyl Ketal / Ester

Experimental Protocol: Rescue & Purification of Degraded Stocks

If your stock has degraded via lactonization, you can recover the intact monomer using this validated acid-base extraction workflow. (Note: To remove diyne impurities resulting from Glaser coupling, normal-phase flash chromatography is required, as both the monomer and dimer possess carboxylic acid moieties and cannot be separated by simple pH partitioning).

Step-by-Step Methodology for Lactone Removal:

  • Solubilization: Dissolve the degraded mixture in Ethyl Acetate (EtOAc).

  • Base Extraction (Hemiketal Reversal): Extract the organic layer with cold 0.5 M NaHCO₃ (aqueous).

    • Mechanistic Rationale: The mild basic conditions deprotonate the free carboxylic acid of the intact molecule, driving it into the aqueous layer. The neutral enol-lactone degradant remains trapped in the organic layer.

  • Phase Separation: Discard the organic layer containing the neutral lactone byproducts.

  • Acidification: Carefully acidify the aqueous layer to pH 2.0 using cold 1 M HCl.

    • Mechanistic Rationale: This reprotonates the carboxylate, breaking the salt form and rendering the 4-oxooct-7-ynoic acid lipophilic again.

  • Recovery: Extract the aqueous layer 3x with fresh EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄.

  • Concentration: Filter and concentrate under reduced pressure. Crucial: Keep the water bath <30°C to prevent thermal re-lactonization.

  • Validation & Storage: Immediately flush the flask with Argon, transfer to an amber vial, and store at -20°C.

    • Self-Validating Check: Before committing the rescued batch to a critical biological assay, run a rapid TLC (Hexanes:EtOAc 3:1). The desired 4-oxooct-7-ynoic acid will elute with an Rf​ of ~0.3 and stain positively with KMnO₄ (indicating the alkyne), whereas any residual neutral lactone will run significantly higher ( Rf​ > 0.7).

Degradation Pathways & Interventions

G cluster_vulnerabilities Structural Vulnerabilities A 4-oxooct-7-ynoic acid (Intact Molecule) B Terminal Alkyne A->B C Gamma-Keto Acid A->C D Oxidative Homocoupling (Diyne Formation) B->D O2, Trace Cu/Ag E Cyclic Hemiketal & Enol-Lactone Formation C->E H+/OH-, Moisture, Heat F Intervention: Inert Gas (Ar/N2) & Metal-Free F->D Prevents G Intervention: Store at -20°C & Anhydrous G->E Prevents

Degradation pathways of 4-oxooct-7-ynoic acid and targeted storage interventions.

References

  • [2] Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives. ACS Omega. [Link]

  • [1] Ligand and Target Discovery by Fragment-Based Screening in Human Cells. PubMed Central - NIH. [Link]

Sources

Troubleshooting

Technical Support Center: 4-Oxooct-7-Ynoic Acid &amp; Diazirine-Alkyne Probe Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered when using 4-oxooct-7-ynoic acid (4-OOA) .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered when using 4-oxooct-7-ynoic acid (4-OOA) .

4-OOA is a highly versatile bifunctional building block. It is utilized both as a direct alkyne-fatty acid analog for metabolic labeling and as the core precursor for synthesizing minimalist diazirine-alkyne photo-cross-linkers (e.g., Fully Functionalized Fragments, FFFs) used in photoaffinity labeling (PAL) and chemical proteomics[1],[2].

Below, you will find causality-driven troubleshooting guides, optimized protocols, and workflow diagrams to ensure your experiments yield high-fidelity, reproducible data.

Pathway Integration: The Dual Utility of 4-OOA

MetabolicFate Node1 4-Oxooct-7-ynoic Acid (4-OOA) Node2 Chemical Synthesis (In Vitro) Node1->Node2 NH3, HOSA, I2 Node4 Metabolic Uptake (Live Cells) Node1->Node4 Cell Media Node3 Diazirine-Alkyne Linker (Photo-cross-linker) Node2->Node3 Probe Generation Node5 Acyl-CoA Synthetase Activation Node4->Node5 ATP, CoA Node6 Mitochondrial β-Oxidation Node5->Node6 Degradation Node7 Target Lipidation / Protein Binding Node5->Node7 Target Pathway

Caption: Dual utility of 4-OOA: In vitro synthesis of diazirine probes and in vivo metabolic incorporation pathways.

Troubleshooting Guide & FAQs
Q1: Low Yields During Diazirine Probe Synthesis from 4-OOA

Issue: When converting the 4-oxo group of 4-OOA to its diazirine derivative (minimalist photo-cross-linker 1), the final yield is exceptionally low, or the product degrades during purification. Causality & Solution: The conversion relies on forming an intermediate imine using ammonia and hydroxylamine-O-sulfonic acid (HOSA), followed by iodine oxidation[1]. HOSA is highly hygroscopic and degrades rapidly upon exposure to ambient moisture. If degraded HOSA is used, imine formation is incomplete, and subsequent iodine oxidation yields complex mixtures or ring-opened byproducts.

  • Actionable Fix: Always use freshly titrated or newly purchased HOSA. Maintain strict temperature control (0°C) during the sequential addition of HOSA and during the iodine oxidation step to prevent over-oxidation[1].

Q2: Poor Cellular Uptake and Metabolic Incorporation

Issue: The free acid form of 4-OOA (or its derivatives) shows negligible labeling of intracellular targets in live-cell assays. Causality & Solution: 4-OOA is an 8-carbon fatty acid analog. At physiological pH, its free carboxylate is deprotonated, drastically reducing passive diffusion across the hydrophobic plasma membrane. Furthermore, once inside, short-chain fatty acids are rapidly shunted into mitochondrial β-oxidation.

  • Actionable Fix: Synthesize the acetoxymethyl (AM) ester or ethyl ester derivative of your probe. The neutral ester masks the charge, vastly improving cell permeability. Intracellular esterases will cleave the ester back to the active acid. If your goal is to trap the probe in cytosolic lipid pools, consider a brief co-incubation with a β-oxidation inhibitor (e.g., Etomoxir).

Q3: High Background / Non-Specific Labeling in Photoaffinity Pull-Downs

Issue: Following UV irradiation and click chemistry enrichment, SDS-PAGE/MS reveals massive non-specific protein binding across the entire proteome. Causality & Solution: Diazirines generate highly reactive carbenes upon irradiation at ~365 nm, which insert into nearby C-H, N-H, or O-H bonds[2]. However, prolonged UV exposure (>15 minutes) allows the carbene to undergo a photochemical rearrangement into a longer-lived, linear diazo isomer. This diazo intermediate diffuses away from the specific binding pocket and reacts indiscriminately with highly abundant bystander proteins, destroying your signal-to-noise ratio.

  • Actionable Fix: Limit UV irradiation to exactly 5–10 minutes on ice using a high-power 365 nm LED array. Never use 254 nm light, as it directly damages native protein structures.

Q4: Weak or Absent Signal in CuAAC (Click Chemistry) Detection

Issue: Despite successful UV crosslinking or metabolic uptake, the subsequent conjugation to biotin-azide or fluorophore-azide fails. Causality & Solution: The terminal alkyne of 4-OOA is robust, but the CuAAC reaction frequently fails if Cu(I) is oxidized to Cu(II). Cu(II) is catalytically inactive and generates reactive oxygen species (ROS) via the Fenton reaction, which crosslinks and precipitates the protein lysate, burying the alkyne handle.

  • Actionable Fix: Always pre-mix CuSO₄ with a stabilizing ligand (e.g., THPTA or BTTAA) before adding it to the lysate or introducing sodium ascorbate. The ligand sterically shields the Cu(I) intermediate, maintaining catalytic turnover and preventing ROS-mediated protein precipitation.

Data Presentation: Optimization Matrix

Table 1: Quantitative Optimization Parameters for 4-OOA Metabolic and Photoaffinity Labeling Workflows.

Workflow StepParameterSub-Optimal ConditionOptimized ConditionMechanistic Rationale
Cellular Uptake Probe Concentration>200 µM (Free Acid)20–50 µM (AM Ester)Prevents cellular toxicity and off-target lipid droplet accumulation while maximizing intracellular effective molarity.
PAL Activation UV Exposure Time>15 mins (Broadband)5–10 mins (365 nm)Prevents carbene rearrangement into non-specific diazo isomers[2].
CuAAC Click Catalyst PreparationAdding Cu and Ascorbate separatelyPre-mixing Cu + THPTA (1:5 ratio)Stabilizes Cu(I) oxidation state; prevents ROS generation and protein aggregation.
Enrichment Lysate Pre-clearingNone1 hr with empty Streptavidin beadsRemoves endogenous biotinylated proteins (e.g., acetyl-CoA carboxylase) that cause false positives in MS/MS.
Experimental Workflow & Logic

Workflow A 4-OOA / FFF Probe Addition B Cellular Uptake (Esterification) A->B Incubation C Target Engagement (Reversible) B->C Binding D UV Irradiation (365 nm, 10 min) C->D Activation E Covalent Crosslink (Carbene) D->E Optimal UV F Non-specific Binding (Diazo Isomer) D->F Overexposure G CuAAC Click (THPTA/Cu/Ascorbate) E->G Lysis H LC-MS/MS Detection G->H Enrichment

Caption: Workflow of 4-OOA-derived probe labeling, highlighting the critical UV activation and click chemistry steps.

Self-Validating Experimental Protocol: In Situ PAL & CuAAC Workflow

This protocol is designed as a self-validating system. By incorporating an internal heavy/light SILAC control or a DMSO vehicle control, every step verifies the integrity of the prior step[2].

Step 1: Live-Cell Incubation

  • Seed HEK293T or target cells to 80% confluency in 10 cm dishes.

  • Treat cells with 20 µM of the 4-OOA-derived probe (or DMSO control) in serum-free media for 1–2 hours at 37°C. Note: Serum-free media prevents the probe from binding to exogenous BSA.

Step 2: UV Photo-Crosslinking (For Diazirine Derivatives)

  • Remove media and gently wash cells twice with ice-cold DPBS to remove unbound probe.

  • Add 5 mL of ice-cold DPBS to the dish. Place the dish on a bed of ice.

  • Irradiate cells using a 365 nm UV crosslinker (e.g., Spectroline) for exactly 10 minutes. Do not exceed this time to prevent diazo rearrangement.

Step 3: Cell Lysis & Protein Extraction

  • Harvest cells by scraping and pellet at 1,000 x g for 5 minutes.

  • Resuspend the pellet in 500 µL of Lysis Buffer (1% Triton X-100, 0.1% SDS, 50 mM Tris pH 7.4, 150 mM NaCl, 1x Protease Inhibitor Cocktail).

  • Sonicate briefly (10 seconds, 30% amplitude) and centrifuge at 20,000 x g for 15 minutes at 4°C. Collect the supernatant and normalize protein concentration to 2 mg/mL using a BCA assay.

Step 4: CuAAC (Click Chemistry) Reaction Critical Step: The catalyst complex must be pre-formed to protect the protein from ROS.

  • In a separate microcentrifuge tube, prepare the Click Master Mix (per 1 mL of lysate):

    • 10 µL of Biotin-PEG3-Azide (10 mM stock in DMSO; final 100 µM)

    • 20 µL of pre-mixed CuSO₄/THPTA complex (Mix 10 µL of 50 mM CuSO₄ with 10 µL of 250 mM THPTA; incubate 5 mins before use).

  • Add the Click Master Mix to the normalized protein lysate.

  • Initiate the reaction by adding 10 µL of freshly prepared Sodium Ascorbate (500 mM stock in water; final 5 mM).

  • Vortex gently and incubate for 1 hour at room temperature in the dark.

Step 5: Streptavidin Enrichment & Wash

  • Quench the reaction by adding 4 volumes of ice-cold methanol, 1.5 volumes of chloroform, and 3 volumes of water. Centrifuge at 10,000 x g to precipitate the protein disk.

  • Wash the protein disk twice with cold methanol to remove unreacted Biotin-Azide.

  • Resuspend the pellet in 1% SDS in PBS (boil for 5 mins to fully denature).

  • Dilute the lysate to 0.2% SDS with PBS and incubate with 50 µL of pre-washed High-Capacity Streptavidin Agarose beads for 2 hours at room temperature.

  • Wash beads sequentially with 1% SDS, 4 M Urea, and PBS. Proceed to on-bead tryptic digestion for LC-MS/MS or boil in Laemmli buffer for Western Blot analysis.

References
  • George, D. E., Olatunde, M. O., & Tepe, J. J. (2025). Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives. ACS Omega, 10(4), 3622-3626. URL:[Link]

  • Parker, C. G., Galmozzi, A., Wang, Y., Correia, B. E., Sasaki, K., Joslyn, C. M., Kim, A. S., Cavallaro, C. L., Lawrence, R. M., Johnson, S. R., Narvaiza, I., Saez, E., & Cravatt, B. F. (2017). Ligand and Target Discovery by Fragment-Based Screening in Human Cells. Cell, 168(3), 527-541.e29. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Incubation Times for 4-Oxooct-7-ynoic Acid Labeling

Welcome to the technical support center for 4-oxooct-7-ynoic acid (4-OYA) labeling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-oxooct-7-ynoic acid (4-OYA) labeling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. My goal is to equip you with the knowledge to optimize your experiments, ensuring robust and reproducible results.

The Principle Behind 4-OYA Labeling

4-oxooct-7-ynoic acid is a valuable chemical reporter for studying protein acylation, a critical post-translational modification.[1][2][3] As a fatty acid analog with a terminal alkyne group, it is metabolically incorporated into proteins.[2][4] This bioorthogonal alkyne handle allows for the specific attachment of reporter molecules, like fluorophores or biotin, through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[2][3][4] This enables the visualization, identification, and quantification of acylated proteins.[1][2][3]

Troubleshooting Guide

This section addresses common issues encountered during 4-OYA labeling experiments.

dot

Caption: Troubleshooting workflow for 4-OYA labeling.

Issue 1: Low or No Signal

Question: I am not seeing a signal, or the signal is very weak after performing the click chemistry reaction and detection. What could be the cause?

Answer:

Several factors can contribute to a weak or absent signal. Let's break down the possibilities:

  • Insufficient Incubation Time: The metabolic incorporation of 4-OYA is a time-dependent process. If the incubation period is too short, an insufficient amount of the probe will be incorporated into proteins, leading to a low signal.

    • Recommendation: For initial experiments, a 4 to 24-hour incubation is a good starting point.[4] If the signal is low, consider performing a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal incubation time for your specific cell type and protein of interest.[5]

  • Suboptimal 4-OYA Concentration: The concentration of 4-OYA in the culture medium directly impacts the labeling efficiency.

    • Recommendation: A final concentration range of 25-100 µM is a common starting point.[3][4] If you suspect low incorporation, you can try increasing the concentration. However, be mindful of potential cytotoxicity, which is addressed in a later section.

  • Inefficient Click Chemistry Reaction: The click reaction itself is a critical step.

    • Recommendation:

      • Fresh Reagents: Always prepare fresh stock solutions of copper(II) sulfate and the reducing agent (e.g., sodium ascorbate).[1][6]

      • Reagent Quality: Ensure the quality of your azide-alkyne cycloaddition reagents.

      • Ligand: The use of a copper-chelating ligand like TBTA or THPTA is highly recommended to improve the efficiency and biocompatibility of the reaction.[6][7]

Issue 2: High Background

Question: My blots or images show high background, making it difficult to discern the specific signal. How can I reduce this?

Answer:

High background can obscure your results and is often due to non-specific binding of the detection reagents or excess unincorporated 4-OYA.

  • Excessive Incubation Time or Concentration: While necessary for signal, prolonged incubation or high concentrations of 4-OYA can sometimes lead to off-target effects or an accumulation of the probe that is not properly washed away.

    • Recommendation: If you have a strong signal but high background, try reducing the incubation time or the concentration of 4-OYA.

  • Inadequate Washing: Insufficient washing after the labeling and click chemistry steps is a primary cause of high background.

    • Recommendation: After the incubation with 4-OYA, wash the cells thoroughly with ice-cold PBS at least twice to remove any unincorporated probe.[2][4] Similarly, after the click reaction, ensure your protein precipitation and washing steps are robust to remove excess catalyst and fluorescent probes.

  • Non-Specific Probe Binding: The fluorescent or biotin probe may be binding non-specifically to other molecules in your sample.

    • Recommendation: Include a crucial negative control: a sample of cells that were not treated with 4-OYA but were subjected to the entire click chemistry and detection workflow.[4] This will reveal the extent of non-specific binding of your detection reagents.

Issue 3: Cell Toxicity

Question: I've noticed a significant amount of cell death or a reduction in cell viability after incubating with 4-OYA. What should I do?

Answer:

Cell viability is paramount for meaningful biological results. Cytotoxicity can arise from the 4-OYA itself or from the solvents used.

  • High Concentration of 4-OYA: Like many metabolic probes, high concentrations of 4-OYA can be toxic to cells.

    • Recommendation: The first step is to reduce the concentration of 4-OYA. If you are using a high concentration, try titrating it down.

  • Prolonged Incubation: Extended exposure to even moderate concentrations of 4-OYA can induce cellular stress.

    • Recommendation: Shorten the incubation time. Often, a shorter incubation at a slightly higher, non-toxic concentration can yield a better signal-to-noise ratio than a very long incubation at a low concentration.

  • Solvent Toxicity: 4-OYA is typically dissolved in DMSO or ethanol.[4] High final concentrations of these solvents in the culture medium can be toxic.

    • Recommendation: Ensure the final concentration of the solvent in your culture medium is low and non-toxic to your cells (typically well below 0.5% for DMSO).

  • Optimization is Key:

    • Recommendation: To find the optimal balance between labeling efficiency and cell health, perform a dose-response curve.[4] Test a range of 4-OYA concentrations for a fixed incubation time and assess cell viability using a standard assay (e.g., MTS or Annexin V staining).[8] This will allow you to determine the highest concentration you can use without inducing significant cytotoxicity.

Frequently Asked Questions (FAQs)

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Sources

Troubleshooting

Technical Support Center: Detection of 4-Oxooct-7-Ynoic Acid-Labeled Biomolecules

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the detecti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the detection of biomolecules labeled with 4-oxooct-7-ynoic acid .

Whether you are utilizing 4-oxooct-7-ynoic acid as a metabolic reporter or as a foundational building block for Fully Functionalized Fragment (FFF) photoaffinity probes[1][2], the terminal alkyne handle is your primary detection gateway. The following diagnostic Q&A, data summaries, and self-validating protocols will help you achieve high-fidelity signal-to-noise ratios in your chemical proteomics workflows.

Part 1: Diagnostic Q&A and Troubleshooting

Q1: I am getting weak or no signal after the click reaction. What is the optimal strategy for detecting the alkyne handle of 4-oxooct-7-ynoic acid?

The Causality: The terminal alkyne of 4-oxooct-7-ynoic acid is biologically inert and requires Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to conjugate with an azide-reporter (e.g., Azide-TAMRA or Azide-Biotin). Inefficient detection usually stems from the rapid oxidation of the active Cu(I) catalyst back to inactive Cu(II) in aqueous buffers, or the use of an inappropriate stabilizing ligand.

The Solution: Abandon the traditional TBTA ligand for aqueous protein lysates. TBTA is highly hydrophobic and fails to maintain Cu(I) bioavailability in water[3]. Instead, use highly water-soluble ligands like THPTA or BTTAA [4]. These ligands form a protective coordination sphere around Cu(I), shielding it from dissolved oxygen while accelerating the cycloaddition kinetics.

Q2: My protein lysates precipitate immediately upon adding the click chemistry reagents. Why does this happen and how do I prevent it?

The Causality: Protein precipitation is a hallmark of copper toxicity and aggregation. Free Cu(I) and Cu(II) ions can non-specifically coordinate with surface histidine and cysteine residues on your target proteins, causing them to denature and crash out of solution. Furthermore, uncoordinated copper catalyzes the formation of reactive oxygen species (ROS) via Fenton-like chemistry, which crosslinks and degrades proteins.

The Solution:

  • Pre-complexation is mandatory: Never add free CuSO₄ directly to your lysate. Always pre-incubate CuSO₄ with THPTA at a 1:2 to 1:5 molar ratio for 5 minutes before introducing it to the protein mixture[3].

  • Control the reducing environment: Ensure your sodium ascorbate is prepared freshly in degassed water. Oxidized ascorbate (dehydroascorbic acid) cannot reduce Cu(II) and can exacerbate protein degradation.

Q3: I observe high background banding in my in-gel fluorescence or Western blots. How do I differentiate specific 4-oxooct-7-ynoic acid labeling from noise?

The Causality: High background is typically caused by unreacted azide-fluorophores intercalating into hydrophobic protein pockets. Because these interactions are strong, they often survive standard SDS-PAGE denaturation, mimicking a true covalent "click" signal.

The Solution: You must implement a self-validating experimental system . A properly designed experiment requires three internal checkpoints to prove causality:

  • Control 1 (No-Probe/DMSO): Validates that the azide-reporter is not non-specifically sticking to the proteome.

  • Control 2 (No-UV): If using 4-oxooct-7-ynoic acid as part of a diazirine-based FFF probe[2], this proves the interaction is dependent on covalent photocrosslinking rather than simple affinity binding.

  • Control 3 (No-Copper): Validates that the signal is strictly dependent on the CuAAC triazole formation.

Part 2: Quantitative Data & Ligand Selection

To maximize the detection of 4-oxooct-7-ynoic acid, selecting the correct Cu(I)-stabilizing ligand is critical. The table below summarizes the quantitative performance of various ligands to guide your experimental design.

Table 1: Comparative Efficacy of Cu(I)-Stabilizing Ligands for CuAAC Detection

LigandAqueous SolubilityRelative Reaction RateProtein Aggregation RiskPrimary Application
TBTA Very Low (<5%)1x (Baseline)HighOrganic synthesis, fixed cell imaging
THPTA High (>95%)2.5xLowAqueous protein lysates, in-gel fluorescence[3]
BTTES Moderate4.0xLowLive-cell metabolic labeling
BTTAA High (>95%)5.5xVery LowHighly sensitive in vivo and lysate labeling[4]

Part 3: Visualizing the Workflow and Mechanism

Workflow Step1 1. Live Cell Incubation (4-oxooct-7-ynoic acid probe) Step2 2. UV Irradiation (365 nm) Photocrosslinking Step1->Step2 Target Binding Step3 3. Cell Lysis & Protein Extraction Step2->Step3 Covalent Adducts Step4 4. CuAAC Click Chemistry (THPTA + Cu + Ascorbate) Step3->Step4 Alkyne Exposed Step5 5. Enrichment & Detection (Streptavidin / Fluorescence) Step4->Step5 Triazole Formed

Workflow for labeling, crosslinking, and detection of 4-oxooct-7-ynoic acid-tagged proteins.

Mechanism Cu2 Cu(II) Sulfate (Inactive) Cu1 Cu(I) Catalyst (Active) Cu2->Cu1 Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu1 Donates e- THPTA THPTA Ligand (Stabilizer) Cu1->THPTA Complexation Triazole 1,2,3-Triazole (Stable Conjugate) THPTA->Triazole Catalyzes Alkyne 4-oxooct-7-ynoic acid (Alkyne Handle) Alkyne->Triazole Azide Azide-Reporter (Biotin/Fluorophore) Azide->Triazole

Chemical causality of the CuAAC reaction stabilized by THPTA for alkyne-azide conjugation.

Part 4: Self-Validating Protocol for Aqueous CuAAC Detection

This step-by-step methodology ensures high-efficiency conjugation of 4-oxooct-7-ynoic acid-labeled proteins while actively preventing copper-induced degradation.

Reagent Preparation (Strictly prepare fresh on the day of use):

  • THPTA Ligand: 100 mM in degassed LC-MS grade water.

  • CuSO₄: 20 mM in degassed LC-MS grade water.

  • Sodium Ascorbate: 300 mM in degassed LC-MS grade water (Must be clear; discard if yellow).

  • Azide-Reporter: 2.5 mM in DMSO (e.g., Azide-TAMRA or Azide-PEG4-Biotin).

Step-by-Step Methodology:

  • Lysate Normalization: Normalize your protein lysates to a concentration of 1.0 – 2.0 mg/mL in a compatible buffer (e.g., PBS or HEPES). Note: Avoid buffers containing EDTA, DTT, or high concentrations of primary amines, as these will chelate copper or reduce the azide.

  • Reporter Addition: To 50 µL of protein lysate, add 2 µL of the 2.5 mM Azide-Reporter (Final concentration: ~100 µM). Vortex gently.

  • Catalyst Pre-complexation (Critical Causality Step): In a separate, clean microcentrifuge tube, mix 1 part 20 mM CuSO₄ with 2 parts 100 mM THPTA. Incubate at room temperature for 5 minutes. This ensures Cu(II) is fully enveloped by the ligand before contacting the proteome, preventing non-specific protein binding[3].

  • Catalyst Introduction: Add 3 µL of the pre-complexed CuSO₄/THPTA mixture to the protein lysate. Vortex gently.

  • Reaction Initiation: Add 2.5 µL of the freshly prepared 300 mM Sodium Ascorbate to the lysate. Vortex immediately. The solution should remain clear; if it turns cloudy, your copper concentration is too high relative to your total protein.

  • Incubation: Protect the reaction from light and incubate at room temperature for 1 hour with continuous end-over-end rotation.

  • Quenching and Cleanup: To remove unreacted azide-reporter and halt the reaction, perform a Methanol/Chloroform precipitation. Add 4 volumes of cold methanol, 1 volume of chloroform, and 3 volumes of water. Centrifuge at 14,000 x g for 5 minutes. The click-labeled proteins will form a tight disc at the interface.

  • Downstream Analysis: Wash the protein pellet twice with cold methanol, air dry, and resuspend in SDS loading buffer for in-gel fluorescence or Western blotting.

References

  • Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives | ACS Omega. ACS Publications. 1

  • Ligand and Target Discovery by Fragment-Based Screening in Human Cells | Cell. National Institutes of Health (PMC). 2

  • Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study | Bioconjugate Chemistry. National Institutes of Health (PMC). 4

  • Protocol for Azide-Alkyne Click Chemistry. BroadPharm.3

Sources

Reference Data & Comparative Studies

Validation

Comparing 4-oxooct-7-ynoic acid vs. 7-octynoic acid for metabolic labeling.

Comparative Guide: 4-Oxooct-7-ynoic Acid vs. 7-Octynoic Acid in Chemical Biology and Labeling Workflows Executive Summary In the expanding field of bioorthogonal chemistry and metabolic labeling, selecting the correct ch...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 4-Oxooct-7-ynoic Acid vs. 7-Octynoic Acid in Chemical Biology and Labeling Workflows

Executive Summary

In the expanding field of bioorthogonal chemistry and metabolic labeling, selecting the correct chemical reporter is paramount to experimental success. A common misconception among researchers is the interchangeable use of structurally similar alkyne-tagged fatty acids. While 7-octynoic acid and 4-oxooct-7-ynoic acid both possess an 8-carbon backbone and a terminal alkyne, their functional utility in chemical biology diverges completely.

As a Senior Application Scientist, I have designed this guide to clarify this mechanistic divergence. 7-octynoic acid is a bona fide metabolic reporter used directly in live cells to track protein acylation. Conversely, the C4 ketone in 4-oxooct-7-ynoic acid makes it a bifunctional synthetic precursor, primarily utilized to construct minimalist diazirine-alkyne photoaffinity probes for target identification, rather than serving as a direct metabolic substrate.

Mechanistic Divergence: Metabolic Labeling vs. Probe Synthesis

To understand the distinct applications of these two molecules, we must examine their cellular processing and chemical reactivity.

7-Octynoic Acid: The Direct Metabolic Reporter

7-octynoic acid mimics endogenous short-chain fatty acids. When introduced to live cells, it is recognized by acyl-CoA synthetases and activated into its corresponding coenzyme A (CoA) thioester. This activated form is subsequently utilized by cellular acyltransferases to post-translationally modify target proteins (e.g., S-acylation). The terminal alkyne remains inert during this biological process, serving as a bioorthogonal handle for downstream copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a fluorophore or biotin tag [1].

G A 7-Octynoic Acid (Medium-Chain FA) B Acyl-CoA Synthetase (Metabolic Activation) A->B C 7-Octynoyl-CoA (Active Thioester) B->C D Acyltransferase (Protein Lipidation) C->D E Acylated Protein (Alkyne-Tagged) D->E F CuAAC Click Reaction (Reporter Attachment) E->F

Metabolic incorporation of 7-octynoic acid and CuAAC detection.

4-Oxooct-7-ynoic Acid: The Photoaffinity Building Block

Unlike 7-octynoic acid, 4-oxooct-7-ynoic acid is rarely fed directly to cells. Instead, its C4 ketone is chemically converted into a diazirine—a photoreactive crosslinker. By reacting the ketone with ammonia and hydroxylamine-O-sulfonic acid (HOSA), followed by iodine oxidation, researchers generate a minimalist diazirine-alkyne linker. This linker is then conjugated to a small molecule pharmacophore to create Fully Functionalized Fragment (FFF) probes. Upon UV irradiation, the diazirine forms a highly reactive carbene that covalently crosslinks to the nearest protein target, enabling ligand-target discovery [2][3].

G A 4-Oxooct-7-ynoic Acid (Bifunctional Precursor) B NH3 / HOSA / I2 (Ketone to Diazirine) A->B C Diazirine-Alkyne Linker (Photo-Crosslinker) B->C D Pharmacophore Coupling (Probe Assembly) C->D E Fully Functionalized Probe (FFF Probe) D->E F UV Crosslinking & Target Enrichment E->F

Synthesis of photoaffinity probes from 4-oxooct-7-ynoic acid.

Quantitative Comparison & Performance Data

To facilitate objective decision-making, the structural and functional attributes of both compounds are summarized below.

Table 1: Comparative Attributes of 7-Octynoic Acid vs. 4-Oxooct-7-ynoic Acid

Feature7-Octynoic Acid4-Oxooct-7-ynoic Acid
Primary Application Direct metabolic labeling of protein acylationSynthetic building block for photoaffinity probes
Chemical Structure 8-carbon fatty acid with terminal alkyne8-carbon chain with terminal alkyne & C4 ketone
Bioorthogonal Handles 1 (Alkyne)2 (Alkyne + Ketone)
Cellular Incorporation Direct (via Acyl-CoA synthetase)Indirect (used to synthesize target-specific probes)
Downstream Assay CuAAC + Fluorescence/Mass SpectrometryUV Crosslinking + CuAAC + Mass Spectrometry

Table 2: Representative Metabolic Labeling Efficiency (7-Octynoic Acid) Note: 4-oxooct-7-ynoic acid is excluded from this table as it is not a direct metabolic reporter. Data reflects typical time-dependent incorporation of 7-octynoic acid into cellular proteins [1].

Cell LineProbe Concentration (µM)Incubation Time (hours)Relative Fluorescence Units (RFU)
HEK293T50415,842 ± 1,231
HEK293T100425,431 ± 2,109
HEK293T100832,110 ± 2,876
HEK293T10024125,000 ± 5,400 (Saturation)

Self-Validating Experimental Protocols

The following methodologies detail the distinct workflows for each compound, emphasizing the causality behind critical experimental steps.

Protocol A: Metabolic Labeling of Protein Acylation using 7-Octynoic Acid

Objective: To track short-chain fatty acylation in live mammalian cells.

  • Probe Preparation and BSA Conjugation:

    • Step: Dissolve 7-octynoic acid in DMSO (100 mM stock). Prepare a working solution in serum-free media and complex it with fatty acid-free Bovine Serum Albumin (BSA) at a 2:1 molar ratio (Fatty Acid:BSA).

    • Causality: Free fatty acids exhibit poor aqueous solubility and can form micelles that disrupt cell membranes. BSA complexation ensures physiological monomeric delivery, drastically reducing cytotoxicity and improving cellular uptake.

  • Metabolic Incorporation:

    • Step: Incubate HEK293T cells with 50-100 µM of the BSA-conjugated probe for 4–24 hours at 37°C.

    • Causality: A 4-hour incubation captures highly dynamic acylation events, whereas a 24-hour incubation allows for steady-state labeling of stable modifications.

  • Cell Lysis and Proteome Extraction:

    • Step: Wash cells twice with ice-cold PBS to halt metabolism. Lyse in RIPA buffer supplemented with protease inhibitors. Centrifuge at 14,000 x g for 15 minutes to clarify the lysate.

  • CuAAC Detection:

    • Step: React 50 µg of lysate with 100 µM Azide-Fluorophore, 1 mM CuSO4, 100 µM THPTA ligand, and 1 mM Sodium Ascorbate for 1 hour at room temperature.

    • Causality: THPTA is critical; it stabilizes the Cu(I) oxidation state and prevents reactive oxygen species (ROS)-mediated protein degradation during the click reaction.

Protocol B: Synthesis of Photoaffinity Probes from 4-Oxooct-7-ynoic Acid

Objective: To synthesize a minimalist diazirine-alkyne linker for target identification.

  • Diaziridine Formation:

    • Step: Dissolve 4-oxooct-7-ynoic acid in 7N ammonia in methanol at 0°C. Add hydroxylamine-O-sulfonic acid (HOSA) in portions and stir overnight.

    • Causality: The high concentration of ammonia drives the formation of an imine at the C4 ketone, which is subsequently trapped by HOSA to form a three-membered diaziridine ring [3].

  • Oxidation to Diazirine:

    • Step: Evaporate the solvent, resuspend in methanol, and add triethylamine (TEA) and Iodine (I2) at 0°C in the dark.

    • Causality: Iodine acts as a mild oxidant to convert the diaziridine into the photoreactive diazirine. The reaction must be kept in the dark to prevent premature photolysis of the newly formed diazirine.

  • Pharmacophore Coupling & Photoaffinity Labeling (PAL):

    • Step: Couple the resulting linker to a small-molecule ligand via standard EDC/NHS chemistry. Incubate the assembled probe with live cells, irradiate with 365 nm UV light for 10 minutes to covalently crosslink to target proteins, and proceed to CuAAC enrichment [2].

Conclusion

Selecting between 7-octynoic acid and 4-oxooct-7-ynoic acid depends entirely on the experimental objective. If the goal is to map the endogenous lipid-modified proteome, 7-octynoic acid is the required metabolic reporter. If the goal is to discover the unknown protein targets of a small molecule drug, 4-oxooct-7-ynoic acid serves as the essential synthetic precursor to build the necessary photoaffinity probes.

References

  • Ligand and Target Discovery by Fragment-Based Screening in Human Cells Source: Cell (via PMC / NIH) URL:[Link]

  • Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives Source: ACS Omega URL:[Link]

Comparative

Comparative Analysis of 4-Oxooct-7-Ynoic Acid-Derived Minimalist Probes in Cellular Target Profiling

As a Senior Application Scientist in chemical proteomics, I frequently evaluate the efficacy of various photoaffinity labeling (PAL) strategies for target deconvolution and fragment-based drug discovery (FBDD). The struc...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in chemical proteomics, I frequently evaluate the efficacy of various photoaffinity labeling (PAL) strategies for target deconvolution and fragment-based drug discovery (FBDD). The structural bulk of traditional PAL tags often perturbs the binding thermodynamics of small-molecule pharmacophores, leading to false negatives or altered localization.

The introduction of 4-oxooct-7-ynoic acid as a premier aliphatic building block has revolutionized this field[1]. This specific 8-carbon oxo-alkyne scaffold is the critical precursor for synthesizing Minimalist Diazirine-Alkyne (MDA) photo-cross-linkers[2]. By objectively comparing MDA probes against traditional alternatives like benzophenones and aryl azides, this guide provides a definitive framework for deploying 4-oxooct-7-ynoic acid-derived tools in complex cellular systems.

Mechanistic Causality: The 4-Oxooct-7-Ynoic Acid Scaffold

The superiority of 4-oxooct-7-ynoic acid in chemical biology is not accidental; it is rooted in its precise molecular architecture, which allows for a highly efficient, four-step conversion into a fully functionalized probe[3]:

  • C4 Ketone (The Warhead Precursor): Treatment with ammonia and hydroxylamine-O-sulfonic acid, followed by iodine oxidation, converts the C4 ketone into a 3-methyl-3H-diazirine ring[4]. Causality: Upon 365 nm UV irradiation, this diazirine extrudes nitrogen gas to form a highly reactive singlet carbene. The carbene rapidly inserts into adjacent C-H, N-H, or O-H bonds with a nanosecond half-life, ensuring that cross-linking occurs exactly at the binding site before the probe can diffuse.

  • C7 Alkyne (The Reporter Handle): Causality: The terminal alkyne provides a sterically unobtrusive, bioorthogonal handle. Post-cross-linking, it enables Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to append biotin or fluorophores, allowing for downstream enrichment without interfering with initial cellular permeability[5].

  • C1 Carboxylic Acid (The Linker): Causality: The terminal acid allows for straightforward amide coupling to any amine-containing fragment or pharmacophore, creating a Fully Functionalized Fragment (FFF) probe[6].

ProbeGen A 4-oxooct-7-ynoic acid (Core Scaffold) B Ammonolysis & HOSA Treatment A->B C I2 Oxidation (Diazirine Formation) B->C D MDA Tag (Intermediate) C->D E Amide Coupling (Pharmacophore) D->E F Fully Functionalized Probe (FFF) E->F

Fig 1: Synthetic workflow generating minimalist photoaffinity probes from 4-oxooct-7-ynoic acid.

Objective Performance Comparison

When evaluating photoaffinity tags, the primary metrics are steric perturbation, activation wavelength, and cross-linking specificity. Traditional tags like Benzophenone (BP) and Phenyl Azide (PA) suffer from significant drawbacks in live-cell environments.

As demonstrated in [6], MDA probes derived from 4-oxooct-7-ynoic acid vastly outperform legacy tags in fragment-based screening.

Table 1: Comparative Performance of Photoaffinity Scaffolds
Parameter4-Oxooct-7-ynoic Acid (MDA)Benzophenone (BP)Phenyl Azide (PA)
Steric Perturbation Minimal (Aliphatic, ~100 Da)High (Aromatic, ~182 Da)Moderate (Aromatic, ~119 Da)
Activation Wavelength 350 - 365 nm (Cell Safe)350 - 360 nm (Cell Safe)254 - 300 nm (DNA Damaging)
Reactive Species Singlet Carbene DiradicalSinglet/Triplet Nitrene
Insertion Specificity Broad (C-H, O-H, N-H bonds)Restricted (Prefers Met C-H)Prone to ring expansion
Intermediate Half-Life ~Nanoseconds (Highly localized)~120 Microseconds (Diffusive)~Milliseconds (Diffusive)
Labeling Yield High (Rapid, irreversible)Moderate (Reversible excitation)Low to Moderate
Table 2: Experimental Enrichment Data (SILAC-ABPP)

Data synthesized from benchmark fragment-protein interaction studies[6].

MetricMDA Probes (4-oxooct-7-ynoic acid)Benzophenone Probes
High-Confidence Targets (SILAC Ratio > 5) > 2,000 proteins (Proteome-wide)Typically < 500 proteins
Non-Specific Background Low (Rapid carbene quenching)High (Long-lived diradical)
Binding Pocket Resolution High (Site-specific peptide ID)Low (Scrambled labeling)

Self-Validating Experimental Protocol: SILAC-ABPP

To ensure scientific integrity, any target identification workflow must be self-validating. The following protocol utilizes Stable Isotope Labeling by Amino acids in Cell culture (SILAC) combined with Activity-Based Protein Profiling (ABPP) to quantitatively distinguish true biological targets from non-specific background noise[7].

Step 1: Isotopic Labeling & Live-Cell Incubation
  • Culture HEK293T cells in "Light" (L) and "Heavy" (H) SILAC media until complete isotopic incorporation.

  • Treat the Heavy cells with the 4-oxooct-7-ynoic acid-derived probe (e.g., 20 µM).

  • Treat the Light cells with DMSO (Vehicle Control) OR the probe + a 10x excess of unlabelled competitor ligand.

  • Causality: Relying on qualitative western blots leads to false positives. SILAC provides an internal, quantitative mass spectrometry control. A high H:L ratio mathematically validates the interaction as a specific, saturable binding event[6].

Step 2: In Situ Photocrosslinking
  • Wash cells with cold PBS and place on ice.

  • Irradiate at 365 nm for 10 minutes using a UV crosslinker.

  • Causality: 365 nm provides the exact energy required to extrude N2 from the diazirine without inducing the widespread pyrimidine dimers and cellular toxicity associated with 254 nm UV light. Performing this on ice minimizes membrane fluidity and probe diffusion during the nanosecond lifespan of the carbene, ensuring absolute spatial fidelity[5].

Step 3: Lysis and CuAAC (Click Chemistry)
  • Lyse cells in 1% NP-40 buffer and normalize protein concentrations (e.g., 2 mg/mL).

  • Add CuAAC reagents: Biotin-azide (100 µM), CuSO4 (1 mM), THPTA ligand (100 µM), and Sodium Ascorbate (1 mM). React for 1 hour at room temperature.

  • Causality: The terminal alkyne of the 4-oxooct-7-ynoic acid scaffold is entirely bioorthogonal. The CuAAC reaction ensures that only proteins covalently modified by the probe receive the biotin reporter, maintaining absolute analytical specificity[2].

Step 4: Enrichment and LC-MS/MS
  • Precipitate proteins to remove excess click reagents, resuspend, and incubate with streptavidin-agarose beads.

  • Perform stringent washes (1% SDS, 8M Urea) followed by on-bead tryptic digestion.

  • Analyze peptides via high-resolution LC-MS/MS.

  • Causality: Because the probe-target bond is covalent, stringent washing strips away all non-covalently associated background proteins. On-bead digestion isolates only the cross-linked peptides, allowing the mass spectrometer to pinpoint the exact amino acid residue of carbene insertion[7].

CellWorkflow A Live Cell Incubation with MDA-Probe B UV Irradiation (365 nm) In Situ Crosslinking A->B Target Engagement C Cell Lysis & Proteome Extraction B->C Covalent Capture D CuAAC Click Chemistry (Biotin-Azide) C->D Reporter Addition E Streptavidin Enrichment D->E Isolation F LC-MS/MS Proteomic Analysis E->F Target ID

Fig 2: Cellular target profiling workflow utilizing 4-oxooct-7-ynoic acid-derived MDA probes.

Conclusion

The transition from bulky aromatic photoaffinity tags to aliphatic, minimalist diazirine-alkynes represents a paradigm shift in chemical proteomics. By utilizing 4-oxooct-7-ynoic acid as the foundational building block, researchers can synthesize probes that maintain the native binding affinity of their pharmacophores while achieving unparalleled cross-linking efficiency and spatial resolution in live cells. When paired with quantitative SILAC methodologies, this system offers a robust, self-validating engine for modern drug discovery.

References

  • George, D. E., Olatunde, M. O., & Tepe, J. J. (2025). Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives. ACS Omega, 10(4), 3622-3626.[Link]

  • Parker, C. G., Galmozzi, A., Wang, Y., Correia, B. E., Albert, P. J., et al. (2017). Ligand and Target Discovery by Fragment-Based Screening in Human Cells. Cell, 168(3), 527-541.[Link]

  • Li, Z., Hao, P., Li, L., Tan, C. Y. J., Cheng, X., Chen, G. Y. J., Sze, S. K., Shen, H.-M., & Yao, S. Q. (2013). Design and synthesis of minimalist terminal alkyne-containing diazirine photo-crosslinkers and their incorporation into kinase inhibitors for cell- and tissue-based proteome profiling. Angewandte Chemie International Edition, 52(33), 8551-8556.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 4-oxooct-7-ynoic Acid

Researchers, scientists, and drug development professionals are at the forefront of innovation, often handling novel chemical entities. Among these is 4-oxooct-7-ynoic acid, a molecule with a unique combination of functi...

Author: BenchChem Technical Support Team. Date: March 2026

Researchers, scientists, and drug development professionals are at the forefront of innovation, often handling novel chemical entities. Among these is 4-oxooct-7-ynoic acid, a molecule with a unique combination of functional groups that necessitates a thorough understanding of its potential hazards to ensure safe handling. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower you to work with this compound confidently and safely. Our commitment is to furnish you with value beyond the product itself, building a foundation of deep trust through scientifically grounded safety protocols.

Understanding the Hazards: A Multifaceted Molecule

  • Carboxylic Acid: This group is the primary driver of the compound's corrosive properties. Carboxylic acids can cause severe skin burns and eye damage.[1][2][3][4] Inhalation of vapors or aerosols can also lead to respiratory irritation.[2][5]

  • Ketone: The ketone functional group is generally less reactive than the carboxylic acid. However, it can contribute to the overall polarity and potential solvent properties of the molecule. Some ketones can be flammable and may cause irritation.

  • Terminal Alkyne: Terminal alkynes can be sensitive to shock, heat, or certain metal catalysts, potentially leading to explosive decomposition, although this is more of a concern with simpler, more volatile alkynes. Under normal laboratory conditions, this is a lower probability risk but should not be disregarded, especially during purification or when handling larger quantities.

Based on this structural analysis, 4-oxooct-7-ynoic acid should be treated as a corrosive and potentially irritating substance.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when working with 4-oxooct-7-ynoic acid.[6][7][8] The following recommendations are based on a risk assessment that considers the potential for splashes, aerosol generation, and direct contact.

Eye and Face Protection
  • Safety Goggles: Chemical splash goggles are mandatory at all times when handling 4-oxooct-7-ynoic acid.[8][9] They provide a seal around the eyes, offering protection from splashes from all directions.[9]

  • Face Shield: When there is a higher risk of splashes, such as during transfers of larger volumes or when heating the substance, a face shield should be worn in addition to safety goggles.[7][9]

Skin and Body Protection
  • Chemical-Resistant Gloves: The choice of glove material is critical. Given the corrosive nature of the carboxylic acid, gloves with proven resistance to acids are necessary. Nitrile gloves are a common choice for many laboratory chemicals and offer good splash protection. However, for prolonged contact or when handling concentrated solutions, more robust gloves such as butyl rubber or neoprene should be considered.[7] Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the chemical.[10]

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement for body protection.[7]

  • Chemical-Resistant Apron: For procedures with a significant splash risk, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[6][7]

  • Full-Body Protection: In situations involving large quantities or a high risk of exposure, a chemical-resistant suit may be warranted.[6][11]

Respiratory Protection
  • Work in a Ventilated Area: All work with 4-oxooct-7-ynoic acid should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize the inhalation of any vapors or aerosols.[2][5]

  • Respirator: If engineering controls like a fume hood are not available or are insufficient to maintain exposure below acceptable limits, a respirator may be required.[8] The type of respirator and cartridge should be selected based on a formal risk assessment of the specific procedure. For organic vapors, an air-purifying respirator with organic vapor cartridges is typically appropriate.[7]

PPE Selection Summary

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Preparing Solutions Safety GogglesChemical-Resistant Gloves (Nitrile)Lab CoatChemical Fume Hood
Chemical Reactions/Heating Safety Goggles & Face ShieldChemical-Resistant Gloves (Butyl/Neoprene)Lab Coat & Chemical-Resistant ApronChemical Fume Hood
Large-Scale Transfers Safety Goggles & Face ShieldChemical-Resistant Gloves (Butyl/Neoprene)Chemical-Resistant SuitChemical Fume Hood/Respirator
Spill Cleanup Safety Goggles & Face ShieldHeavy-Duty Chemical-Resistant GlovesChemical-Resistant Suit/CoverallsRespirator (as needed)

Procedural Guidance for Safe Handling and Disposal

Step-by-Step Handling Protocol
  • Preparation: Before starting any work, ensure that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.[12]

  • Engineering Controls: Conduct all manipulations of 4-oxooct-7-ynoic acid within a certified chemical fume hood.

  • Dispensing: When weighing or transferring the solid, use a spatula and handle it carefully to avoid creating dust. If it is a liquid, use a calibrated pipette or a graduated cylinder.

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.

  • Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[13]

Disposal Plan

All waste containing 4-oxooct-7-ynoic acid must be treated as hazardous waste.

  • Segregation: Collect all waste, including contaminated gloves, wipes, and empty containers, in a designated, properly labeled hazardous waste container.

  • Neutralization (for acidic waste streams): For acidic solutions, neutralization can be performed by slowly adding a weak base, such as sodium bicarbonate, with stirring and cooling.[14] Always add the acid to the base.

  • Final Disposal: The neutralized waste and any solid waste should be disposed of through your institution's hazardous waste management program.[1][15] Do not pour any amount of 4-oxooct-7-ynoic acid or its solutions down the drain.[14]

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with 4-oxooct-7-ynoic acid.

PPE_Selection_Process cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_controls Engineering & Respiratory Controls Start Start: Handling 4-oxooct-7-ynoic acid Assess_Task Assess Task (Weighing, Reaction, Transfer) Start->Assess_Task Assess_Quantity Assess Quantity (Small vs. Large Scale) Assess_Task->Assess_Quantity Base_PPE Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Assess_Quantity->Base_PPE Increased_Splash_Risk Increased Splash Risk? Base_PPE->Increased_Splash_Risk Add_Face_Shield Add Face Shield Increased_Splash_Risk->Add_Face_Shield Yes Prolonged_Contact Prolonged Contact? Increased_Splash_Risk->Prolonged_Contact No Add_Apron Add Chemical-Resistant Apron Add_Face_Shield->Add_Apron Add_Apron->Prolonged_Contact Upgrade_Gloves Upgrade to Butyl/Neoprene Gloves Prolonged_Contact->Upgrade_Gloves Yes Large_Scale Large Scale Operation? Prolonged_Contact->Large_Scale No Upgrade_Gloves->Large_Scale Full_Protection Consider Full Body Protection Large_Scale->Full_Protection Yes Fume_Hood Work in Chemical Fume Hood Large_Scale->Fume_Hood No Full_Protection->Fume_Hood Assess_Ventilation Adequate Ventilation? Fume_Hood->Assess_Ventilation Respirator Use Appropriate Respirator Assess_Ventilation->Respirator No End Proceed with Caution Assess_Ventilation->End Yes Respirator->End

Caption: PPE selection workflow for handling 4-oxooct-7-ynoic acid.

References

  • Polyco Healthline. Ketochem® 33cm Lightweight Ketone Resistant Glove. Retrieved from [Link]

  • Safety Gloves. Polyco Ketochem Lightweight Ketone Chemical Resistant Gloves KETO. Retrieved from [Link]

  • Resin Pro SRL. (2023, January 20). Material Safety Data Sheet. Retrieved from [Link]

  • University of Utah. (2019, April 11). Standard Operating Procedure: Acid Handling. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135240684, 4-Oxooct-7-ynoic acid. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Sterilex LLC. (2019, October 16). Safety Data Sheet: Ultra-Kleen Solution 2. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • Thermo Fisher Scientific. (2026, January 2). Safety Data Sheet: 10-Undecynoic acid. Retrieved from [Link]

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